Product packaging for 3-Bromo-6-chloro-4-nitro-1H-indazole(Cat. No.:CAS No. 885519-92-6)

3-Bromo-6-chloro-4-nitro-1H-indazole

Cat. No.: B1292461
CAS No.: 885519-92-6
M. Wt: 276.47 g/mol
InChI Key: HMTZZHGVKDVBPI-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H3BrClN3O2 and its molecular weight is 276.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClN3O2 B1292461 3-Bromo-6-chloro-4-nitro-1H-indazole CAS No. 885519-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZZHGVKDVBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646322
Record name 3-Bromo-6-chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-92-6
Record name 3-Bromo-6-chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Bromo-6-chloro-4-nitro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a halogenated and nitrated derivative of the indazole heterocyclic scaffold. Its chemical structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with bromine, chlorine, and nitro group substituents.

Chemical Structure:

Chemical Structure of this compound

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₃BrClN₃O₂[1]
Molecular Weight 276.47 g/mol [1]
CAS Number 885519-92-6[2]
Appearance Solid[1]
Purity Typically ≥97%[1]
Canonical SMILES C1=C(C=C2C(=C1--INVALID-LINK--[O-])C(=NN2)Br)Cl
InChI Key HMTZZHGVKDVBPI-UHFFFAOYSA-N[1]

Experimental Protocols

Workflow for the Proposed Synthesis:

G start 6-Chloro-1H-indazole step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 6-Chloro-4-nitro-1H-indazole step1->intermediate step2 Bromination (Br₂, Acetic Acid) intermediate->step2 product This compound step2->product purification Purification (Crystallization/Chromatography) product->purification

Proposed synthetic workflow.

Step 1: Nitration of 6-Chloro-1H-indazole to form 6-Chloro-4-nitro-1H-indazole

This step introduces the nitro group at the 4-position of the indazole ring.

  • Materials: 6-chloro-1H-indazole, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, deionized water, sodium bicarbonate (NaHCO₃).

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 6-chloro-1H-indazole in concentrated sulfuric acid.

    • Maintain the reaction temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Bromination of 6-Chloro-4-nitro-1H-indazole to form this compound

This step introduces the bromine atom at the 3-position of the indazole ring.[3]

  • Materials: 6-chloro-4-nitro-1H-indazole, glacial acetic acid, bromine (Br₂), chloroform, sodium acetate, deionized water.

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add 6-chloro-4-nitro-1H-indazole, sodium acetate, acetic acid, and chloroform.[3]

    • Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours, maintaining the temperature below 25°C.[3]

    • Stir the reaction mixture for a few hours after the addition is complete.[3]

    • Concentrate the mixture under reduced pressure to remove the solvents.[3]

    • Add deionized water to the resulting solid, and collect the product by filtration.[3]

    • Wash the solid with deionized water and dry it under a vacuum to yield this compound.[3]

Purification:

The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

Indazole derivatives are recognized for their wide range of pharmacological activities. Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their potential as antileishmanial agents.[4] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

The proposed mechanism of action for some antileishmanial drugs involves the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. By inhibiting TryR, the parasite's redox balance is disrupted, leading to cell death. Given the biological activity of similar indazole derivatives, it is plausible that this compound may also exert its potential antileishmanial effects through the inhibition of this key enzyme.

Putative Signaling Pathway Inhibition:

The following diagram illustrates the proposed mechanism of action where this compound inhibits Trypanothione Reductase, a key enzyme in the Leishmania parasite's antioxidant defense system.

G ROS Reactive Oxygen Species (ROS) (from macrophage) Peroxidase Tryparedoxin Peroxidase ROS->Peroxidase Reduction Parasite_Death Parasite Cell Death ROS->Parasite_Death Oxidative Stress Trypanothione_S2 Trypanothione (oxidized) [T(S)₂] TryR Trypanothione Reductase (TryR) Trypanothione_S2->TryR Trypanothione_SH2 Trypanothione (reduced) [T(SH)₂] Trypanothione_SH2->Peroxidase Oxidation TryR->Trypanothione_SH2 NADP NADP+ TryR->NADP NADPH NADPH NADPH->TryR H⁺ + 2e⁻ Molecule This compound Molecule->TryR Inhibition Peroxidase->Trypanothione_S2 H2O H₂O Peroxidase->H2O

Proposed inhibition of the Trypanothione Reductase pathway.

Spectroscopic and Characterization Data

AnalysisExpected Data
¹H NMR Aromatic protons in the deshielded region (typically δ 7.0-9.0 ppm), with splitting patterns determined by the substitution on the benzene ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the seven carbon atoms of the indazole core. The carbons attached to the electron-withdrawing nitro, chloro, and bromo groups, as well as the carbons of the heterocyclic ring, will have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the exact mass of the molecule, showing the characteristic isotopic pattern for a compound containing both bromine and chlorine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.

Conclusion

This compound is a compound of significant interest for medicinal chemistry, particularly in the development of new antileishmanial agents. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods of nitration and bromination of a chloro-indazole precursor. The likely biological target, Trypanothione Reductase, presents a promising avenue for further investigation into its mechanism of action. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this and related indazole derivatives in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering crucial data for researchers in drug discovery and development.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₃BrClN₃O₂CymitQuimica[5]
Molecular Weight 276.47 g/mol CymitQuimica[5]
Appearance SolidCymitQuimica[5]
LogP (Calculated) 3.41020Mobei[3]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not explicitly available. However, general methodologies for the synthesis of similar indazole derivatives and the determination of key physicochemical properties can be adapted.

Synthesis of Substituted Indazoles

A general approach to the synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors. For instance, the synthesis of similar 3-bromo-nitro-1H-indazoles has been achieved through the bromination of the corresponding nitro-1H-indazole.[1] A plausible synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., 6-chloro-4-nitro-1H-indazole) Reaction Bromination (e.g., with NBS or Br2 in a suitable solvent) Start->Reaction Purification Purification (e.g., Recrystallization or Column Chromatography) Reaction->Purification Product Final Product (this compound) Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Standard experimental procedures are employed to determine the physicochemical properties of small molecules.

G cluster_properties Experimental Determination of Physicochemical Properties cluster_melting_point Melting Point cluster_solubility Aqueous Solubility cluster_logp LogP cluster_pka pKa MP_Apparatus Melting Point Apparatus Shake_Flask Shake-Flask Method HPLC HPLC Analysis Shake_Flask->HPLC Octanol_Water Octanol-Water Partition UV_Vis UV/Vis Spectroscopy Octanol_Water->UV_Vis Potentiometric Potentiometric Titration

Caption: Standard experimental methods for determining key physicochemical properties.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[1][2][3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Derivatives of indazole have been shown to inhibit various kinases, including but not limited to:

  • Polo-like kinase 4 (PLK4)[6]

  • Tpl2 kinase[2]

  • Extracellular signal-regulated kinase 1/2 (ERK1/2)[3]

  • Vascular endothelial growth factor receptor 2 (VEGFR-2)[4]

The potential interaction of this compound with such kinases could modulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. A simplified representation of a generic kinase signaling pathway that could be a target for such a compound is depicted below.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Indazole This compound (Potential Inhibitor) Indazole->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

Caption: A potential mechanism of action for an indazole-based kinase inhibitor.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide summarizes the currently available physicochemical data. The significant gaps in experimental data, especially concerning melting point, boiling point, and aqueous solubility, highlight the need for further experimental characterization to fully assess its potential as a lead compound in drug development programs.

References

In-depth Technical Guide: 3-Bromo-6-chloro-4-nitro-1H-indazole (CAS 885519-92-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-4-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. While this specific molecule is commercially available, detailed public data regarding its synthesis, characterization, and biological applications are limited. This guide provides a comprehensive overview of the available information on this compound and contextualizes its potential applications based on the well-established roles of related substituted indazoles in drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 885519-92-6Generic Supplier Data
Molecular Formula C₇H₃BrClN₃O₂Generic Supplier Data
Molecular Weight 276.48 g/mol Generic Supplier Data[1]
Appearance Solid (form may vary)Generic Supplier Data
Purity Typically ≥97%Generic Supplier Data
Storage Inert atmosphere, 2-8°CGeneric Supplier Data[1]

Synthesis and Characterization

General Synthetic Workflow for Substituted Indazoles:

A general workflow for the synthesis of substituted indazoles often involves a multi-step process starting from commercially available precursors. This can be visualized as a logical progression from starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Indazole Ring Formation cluster_3 Final Product Substituted Toluene Substituted Toluene Nitration Nitration Substituted Toluene->Nitration HNO₃/H₂SO₄ Reagents Reagents Halogenation Halogenation Nitration->Halogenation NBS/Br₂/Cl₂ Functional Group Interconversion Functional Group Interconversion Halogenation->Functional Group Interconversion Cyclization Cyclization Functional Group Interconversion->Cyclization e.g., Hydrazine Purification Purification Cyclization->Purification Chromatography 3_Bromo_6_chloro_4_nitro_1H_indazole 3_Bromo_6_chloro_4_nitro_1H_indazole Purification->3_Bromo_6_chloro_4_nitro_1H_indazole G Start Start: 3-Bromo-6-chloro- 4-nitro-1H-indazole Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) Start->Reduction Amino_Indazole 3-Bromo-6-chloro- 4-amino-1H-indazole Reduction->Amino_Indazole Coupling Suzuki or Buchwald-Hartwig Coupling at Bromo Position Amino_Indazole->Coupling Functionalized_Indazole Functionalized Amino-Indazole Coupling->Functionalized_Indazole Amide_Formation Amide Coupling at Amino Position Functionalized_Indazole->Amide_Formation Final_Inhibitor Final Kinase Inhibitor Candidate Amide_Formation->Final_Inhibitor

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-Bromo-6-chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a multi-step approach, beginning with the synthesis of the key intermediate, 6-chloro-4-nitro-1H-indazole, followed by its regioselective bromination. The experimental protocols are based on established methodologies for analogous indazole derivatives.

Synthetic Strategy Overview

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 6-chloro-4-nitro-1H-indazole, via a diazotization and cyclization reaction of a substituted aniline. The second step is the regioselective bromination of this intermediate at the C3 position of the indazole ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-chloro-4-nitro-1H-indazole cluster_1 Step 2: Bromination 5-chloro-2-methyl-3-nitroaniline 5-chloro-2-methyl-3-nitroaniline 6-chloro-4-nitro-1H-indazole 6-chloro-4-nitro-1H-indazole 5-chloro-2-methyl-3-nitroaniline->6-chloro-4-nitro-1H-indazole  Diazotization & Cyclization   6-chloro-4-nitro-1H-indazole_2 6-chloro-4-nitro-1H-indazole This compound This compound 6-chloro-4-nitro-1H-indazole_2->this compound  Regioselective Bromination   Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A Start with 5-chloro-2-methyl-3-nitroaniline B Dissolve in appropriate acidic solvent A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Stir for specified time D->E F Precipitate product with water E->F G Filter, wash, and dry F->G H Purify by recrystallization G->H I Obtain 6-chloro-4-nitro-1H-indazole H->I J Start with 6-chloro-4-nitro-1H-indazole K Dissolve in a suitable solvent (e.g., CH₃CN) J->K L Add N-Bromosuccinimide (NBS) K->L M Stir at room or elevated temperature L->M N Monitor reaction by TLC M->N O Solvent evaporation N->O P Extractive work-up O->P Q Purify by column chromatography P->Q R Obtain this compound Q->R

Technical Guide: Spectroscopic Analysis of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 3-Bromo-6-chloro-4-nitro-1H-indazole. It is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on data from analogous substituted nitroindazoles and the known effects of bromo, chloro, and nitro functional groups on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0br s1HN-H
~8.50d1HH-5
~7.80d1HH-7

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145.0C-4 (bearing NO₂)
~140.0C-7a
~130.0C-6 (bearing Cl)
~125.0C-5
~120.0C-3a
~115.0C-7
~110.0C-3 (bearing Br)

Table 3: Predicted Mass Spectrometry (EI-MS) Data

m/zInterpretation
275/277/279[M]⁺˙ (Molecular ion peak with isotopic pattern for Br and Cl)
245/247/249[M - NO]⁺
229/231/233[M - NO₂]⁺
198/200[M - Br]⁺
163[M - Br - Cl]⁺

Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.

Table 4: Predicted IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H Stretch
1610, 1580, 1470Medium-StrongC=C Aromatic Ring Stretch
1550 - 1520StrongAsymmetric NO₂ Stretch[1]
1360 - 1330StrongSymmetric NO₂ Stretch[1]
~850MediumC-N Stretch (Nitro Group)
~800StrongC-Cl Stretch
~750StrongC-Br Stretch
~880StrongAr-H Out-of-plane bend

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 NMR Spectroscopy

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 10,000 Hz

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 30,000 Hz

    • Temperature: 298 K

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

2.2 Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive (Orbitrap) or a Waters Xevo G2-XS (Q-TOF) with an electron ionization (EI) source.

  • Sample Introduction: The solid sample is introduced via a direct insertion probe.[2]

  • Ionization: Electron Impact (EI) is used for ionization.[3][4][5]

    • Electron Energy: 70 eV[3][4][5]

    • Source Temperature: 200-250 °C

  • Mass Analysis: The ions are analyzed using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

    • Mass Range: m/z 50-500

    • Resolution: >10,000

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution is compared with theoretical predictions for the elemental composition.

2.3 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.[6][7]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[6][7]

  • Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.[6]

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.[6]

    • The sample spectrum is then recorded.

    • Spectral Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR IR Spectroscopy (ATR-FTIR) Synthesis->IR NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data MS Spectral Data (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Spectral Data (Functional Group Vibrations) IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-Bromo-6-chloro-4-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established experimental protocols for characterizing poorly soluble and novel chemical entities. It outlines detailed procedures for solubility assessment in various solvents and a systematic approach to stability and forced degradation studies as recommended by international guidelines. The included workflows and data presentation tables are designed to serve as a practical template for researchers initiating the physicochemical characterization of this and similar molecules.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds known for a wide range of biological activities. The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its shelf-life and formulation development. Understanding these characteristics at an early stage of drug discovery and development is paramount. This guide presents a framework for the systematic evaluation of the solubility and stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are typically calculated or obtained from chemical supplier databases and serve as a preliminary reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrClN₃O₂Calculated
Molecular Weight 292.48 g/mol Calculated
CAS Number 885519-92-6Supplier Data
Appearance Pale yellow to yellow solid (typical)Supplier Data
Melting Point Not available-
pKa Not available-
LogP Not available-

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For poorly soluble compounds, various solvents and pH conditions must be tested.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Solutions: Prepare a series of vials containing a fixed volume of the selected solvent (e.g., 1 mL).

  • Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any remaining solid particles, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Recommended Solvents for Solubility Screening

A range of aqueous and organic solvents should be evaluated to understand the compound's polarity and potential for formulation.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25
0.1 N HCl (pH 1.2)37
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)37
Methanol25
Ethanol25
Isopropyl Alcohol25
Acetonitrile25
Dichloromethane25
Dimethyl Sulfoxide (DMSO)25
Polyethylene Glycol 400 (PEG 400)25

Classification based on USP solubility definitions (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vials Prepare Vials with Solvents add_compound Add Excess Compound prep_vials->add_compound agitate Agitate at Constant Temperature (24-72h) add_compound->agitate sample Collect Supernatant agitate->sample filter Filter/Centrifuge sample->filter quantify Quantify by HPLC filter->quantify

Solubility Determination Workflow

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][][5]

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL).[6]

  • Application of Stress Conditions: Expose the solutions to various stress conditions as detailed below. A control sample, protected from stress, should be analyzed concurrently.

  • Neutralization: After exposure, if necessary, neutralize acidic or basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.

Stress Conditions

4.2.1. Hydrolytic Degradation

  • Acidic Conditions: Treat the compound solution with 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60°C).[6]

  • Basic Conditions: Treat the compound solution with 0.1 N to 1 N NaOH at room temperature and elevated temperatures.[6]

  • Neutral Conditions: Reflux the compound solution in water.

4.2.2. Oxidative Degradation

  • Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]

4.2.3. Photolytic Degradation

  • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark.

4.2.4. Thermal Degradation

  • Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) for a specified period.[1]

Table 3: Template for Forced Degradation Study Results

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradants
Control-RT
0.1 N HClRT
0.1 N HCl60
0.1 N NaOHRT
0.1 N NaOH60
WaterReflux
3% H₂O₂RT
Photolytic (Solid)-
Photolytic (Solution)-
Thermal (Solid)60
Thermal (Solid)80

RRT = Relative Retention Time

G Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Compound Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Solid State) start->thermal analysis Analyze by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis data Evaluate Peak Purity, Mass Balance, and Identify Degradants analysis->data

Forced Degradation Workflow

Conclusion

References

A Technical Guide to the Reaction Mechanisms of Indazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms in indazole synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Understanding the mechanistic underpinnings of its synthesis is crucial for the rational design of novel derivatives and the optimization of synthetic routes in drug discovery and development.

This guide details the classical and modern methods for indazole ring formation, with a focus on the Jacobson, Davis-Beirut, and Sundberg syntheses. For each method, a thorough description of the reaction mechanism is provided, accompanied by detailed experimental protocols and quantitative data on reaction yields and substrate scope, summarized in clear, comparative tables. Visual learners will benefit from the inclusion of Graphviz diagrams illustrating the reaction pathways and experimental workflows.

Overview of Indazole Synthetic Strategies

The synthesis of the indazole core can be broadly categorized into several key strategies, primarily involving the formation of the N-N bond or the cyclization of precursors already containing this linkage. The choice of synthetic route often depends on the desired substitution pattern on the indazole ring and the availability of starting materials. This guide will focus on some of the most fundamental and widely utilized methods.

Below is a logical workflow diagram illustrating the general approaches to indazole synthesis covered in this guide.

Indazole_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Synthetic Methods cluster_products Products o-Toluidine Derivatives o-Toluidine Derivatives Jacobson Synthesis Jacobson Synthesis o-Toluidine Derivatives->Jacobson Synthesis o-Nitrobenzylamines o-Nitrobenzylamines Davis-Beirut Reaction Davis-Beirut Reaction o-Nitrobenzylamines->Davis-Beirut Reaction o-Nitrostyrenes o-Nitrostyrenes Sundberg Synthesis Sundberg Synthesis o-Nitrostyrenes->Sundberg Synthesis 1H-Indazoles 1H-Indazoles Jacobson Synthesis->1H-Indazoles 2H-Indazoles 2H-Indazoles Davis-Beirut Reaction->2H-Indazoles Sundberg Synthesis->1H-Indazoles

Caption: Overview of key indazole synthetic routes.

The Jacobson Indazole Synthesis

The Jacobson synthesis, first reported in 1893, is a classical method for the preparation of 1H-indazoles. The reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt from the corresponding N-acyl-o-toluidine. This is followed by an intramolecular cyclization, which is believed to occur via an electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.

Jacobson_Mechanism cluster_mechanism Jacobson Synthesis Mechanism A N-Acyl-o-toluidine B Diazotization (NaNO2, H+) A->B C N-Nitroso Intermediate B->C D Diazonium Salt C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Deprotonation & Tautomerization F->G H 1H-Indazole G->H

Caption: Mechanism of the Jacobson Indazole Synthesis.

Quantitative Data

The Jacobson synthesis and its modifications have been applied to a variety of substrates. The yields are generally moderate to good, depending on the nature of the substituents on the aromatic ring.

Starting Material (N-Acyl-o-toluidine)Reaction ConditionsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O, 0-5 °C1H-Indazole75-85Organic Syntheses
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Chloro-1H-indazole65J. Chem. Soc.
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Nitro-1H-indazole70J. Med. Chem.
N-Benzoyl-o-toluidineAmyl nitrite, H₂SO₄, AcOH1-Benzoyl-1H-indazole55Ber. Dtsch. Chem. Ges.
Experimental Protocol

Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

  • Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

  • Procedure:

    • A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled solution of N-acetyl-o-toluidine with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

    • The reaction mixture is then slowly warmed to room temperature and stirred for several hours or overnight.

    • The mixture is made alkaline by the addition of a sodium hydroxide solution.

    • The precipitated crude 1H-indazole is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[1] This reaction is particularly advantageous as it often proceeds under mild, metal-free conditions.[1]

Reaction Mechanism

The base-catalyzed Davis-Beirut reaction is proposed to proceed through the formation of a carbanion at the benzylic position of the o-nitrobenzylamine. This is followed by an intramolecular cyclization and dehydration to yield the 2H-indazole product. A key intermediate in this process is a nitroso imine.[2]

Davis_Beirut_Mechanism cluster_mechanism Davis-Beirut Reaction Mechanism (Base-Catalyzed) A o-Nitrobenzylamine B Base (e.g., KOH) A->B C Carbanion Formation B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration E->F G 2H-Indazole F->G

Caption: Mechanism of the Davis-Beirut Reaction.

A photochemical Brønsted acid-catalyzed route has also been developed, expanding the scope of the Davis-Beirut reaction.[3]

Quantitative Data

The Davis-Beirut reaction demonstrates a broad substrate scope with good to excellent yields. The reaction conditions can be tuned to favor the formation of 2H-indazoles.

o-Nitrobenzylamine DerivativeBase/CatalystSolventTemperature (°C)ProductYield (%)Reference
N-Benzyl-2-nitrobenzylamineKOHEtOH/H₂O602-Benzyl-2H-indazole85J. Org. Chem.
N-Cyclohexyl-2-nitrobenzylamineKOHMeOH/H₂O602-Cyclohexyl-2H-indazole92Org. Lett.
N-(4-Methoxyphenyl)-2-nitrobenzylamineH₂SO₄ (photochemical)iPrOHrt2-(4-Methoxyphenyl)-3-isopropoxy-2H-indazole88J. Am. Chem. Soc.
N-Butyl-2-nitrobenzylamineKOHn-PrOH/H₂O602-Butyl-2H-indazole78Tetrahedron Lett.
N-Phenyl-2-nitrobenzylamineH₂SO₄ (photochemical)EtOHrt3-Ethoxy-2-phenyl-2H-indazole95J. Am. Chem. Soc.[3]
Experimental Protocol

General Procedure for the Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [1]

  • Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.

  • Procedure:

    • The o-nitrobenzylamine is dissolved in ethanol.

    • An aqueous solution of potassium hydroxide is added to the ethanolic solution of the substrate.

    • The reaction mixture is heated to 60 °C and stirred for several hours, monitoring the reaction progress by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure 2H-indazole.

The Cadogan-Sundberg Indazole Synthesis

The Cadogan-Sundberg synthesis is a reductive cyclization method used to prepare indoles, and by extension, can be adapted for the synthesis of indazoles from appropriate precursors. The reaction typically involves the deoxygenation of an o-nitrostyrene derivative using a phosphite reagent.[4]

Reaction Mechanism

The mechanism of the Cadogan-Sundberg synthesis is believed to involve the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by an intramolecular cyclization of the nitroso group onto the adjacent double bond, which, after further deoxygenation and rearrangement, yields the indazole product. An alternative pathway involving a nitrene intermediate has also been proposed.[5]

Cadogan_Sundberg_Mechanism cluster_mechanism Cadogan-Sundberg Synthesis Mechanism A o-Nitrostyrene Derivative B P(OR)₃ A->B C Nitroso Intermediate B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Further Deoxygenation & Rearrangement E->F G 1H-Indazole F->G

Caption: Mechanism of the Cadogan-Sundberg Synthesis.

Quantitative Data

The Cadogan-Sundberg reaction is effective for a range of substituted o-nitrostyrenes, providing access to various substituted indazoles.

o-Nitrostyrene DerivativeReagentSolventTemperature (°C)ProductYield (%)Reference
2-NitrostyreneP(OEt)₃Toluene1101H-Indazole72J. Org. Chem.
2-Nitro-β-methylstyreneP(OEt)₃Xylene1403-Methyl-1H-indazole65J. Org. Chem.
4-Chloro-2-nitrostyreneP(OEt)₃Toluene1106-Chloro-1H-indazole68Tetrahedron
2-Nitro-β-phenylstyrene (2-Nitrostilbene)P(OEt)₃Decalin1903-Phenyl-1H-indazole55J. Chem. Soc.
Experimental Protocol

General Procedure for the Cadogan-Sundberg Synthesis of 1H-Indazoles

  • Materials: Substituted o-nitrostyrene, Triethyl phosphite, Toluene (or other high-boiling solvent).

  • Procedure:

    • The o-nitrostyrene derivative is dissolved in a high-boiling solvent such as toluene or xylene.

    • Triethyl phosphite is added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent and excess triethyl phosphite are removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to yield the desired 1H-indazole.

Conclusion

The synthesis of indazoles is a rich and evolving field, with classical methods like the Jacobson, Davis-Beirut, and Sundberg reactions continuing to be valuable tools for organic chemists. Each method offers distinct advantages in terms of starting material accessibility, reaction conditions, and the substitution patterns of the resulting indazole products. The mechanistic insights provided in this guide, coupled with the detailed experimental protocols and quantitative data, are intended to empower researchers in the rational design and efficient synthesis of novel indazole derivatives for applications in drug discovery and materials science. As our understanding of these reaction mechanisms deepens, so too will our ability to develop even more efficient and selective synthetic methodologies for this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to Electrophilic Substitution on Nitroindazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on nitroindazoles. The presence of a strongly deactivating nitro group significantly influences the reactivity and regioselectivity of the indazole core, presenting unique challenges and opportunities in the synthesis of functionalized indazole derivatives for pharmaceutical and materials science applications. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying chemical principles through logical diagrams.

Core Concepts: Reactivity and Regioselectivity

The indazole ring is an aromatic heterocyclic system susceptible to electrophilic attack. However, the introduction of a nitro group, a potent electron-withdrawing group, deactivates the ring system towards electrophilic substitution. The degree of deactivation and the position of the incoming electrophile are critically dependent on the location of the nitro group on the indazole nucleus.

In general, electrophilic substitution on nitroindazoles is more challenging compared to the parent indazole. The reaction often requires harsher conditions, and the yields can be modest. The pyrazole part of the indazole ring is generally less reactive towards electrophiles than the benzene part. The C3 position is a notable exception, often being the most reactive site for electrophilic attack in many indazole derivatives due to its electronic properties.

The directing effect of the nitro group on the benzene ring of the indazole follows the established principles of electrophilic aromatic substitution on deactivated systems. The nitro group is a meta-director. However, the overall regioselectivity is a complex interplay between the directing effects of the nitro group and the inherent reactivity of the different positions of the fused ring system.

Nitration of Nitroindazoles

Further nitration of a nitroindazole introduces a second nitro group, leading to the formation of dinitroindazoles. The regioselectivity is dictated by the position of the initial nitro group.

Key Findings:

  • 7-Nitro-1H-indazole: Nitration of 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole . This indicates a preference for substitution at the C3 position, which is electronically activated within the pyrazole ring, while the benzene ring is deactivated by the existing nitro group.[1] The synthesis involves a thermal rearrangement of an intermediate 2,7-dinitroindazole.[1]

Experimental Protocol: Synthesis of 3,7-dinitro-1H-indazole from 7-nitro-1H-indazole [1]

This synthesis is based on a procedure previously reported by the Habraken group and involves the thermal rearrangement of a 2,7-dinitroindazole intermediate.

Materials:

  • 7-Nitro-1H-indazole

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

Procedure:

  • Carefully dissolve 7-nitro-1H-indazole in a cooled mixture of concentrated nitric acid and sulfuric acid.

  • The reaction mixture is stirred at a controlled temperature to form the 2,7-dinitroindazole intermediate.

  • The reaction mixture is then heated to induce a thermal rearrangement to the more stable 3,7-dinitro-1H-indazole.

  • The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization.

Note: This is a generalized procedure. Researchers should consult the original literature for specific concentrations, temperatures, and reaction times.

Halogenation of Nitroindazoles

Halogenation, particularly bromination, has been more extensively studied on nitroindazoles. The C3 position is a common site for halogenation.

Bromination

Key Findings:

  • 5-Nitro-1H-indazole: Bromination of 5-nitro-1H-indazole with bromine in N,N-dimethylformamide (DMF) proceeds with high regioselectivity to afford 3-bromo-5-nitro-1H-indazole in excellent yield (95%). This highlights the high reactivity of the C3 position even in a deactivated system.

Table 1: Quantitative Data for the Bromination of 5-Nitro-1H-indazole

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
5-Nitro-1H-indazoleBr₂DMF-5 to 40123-Bromo-5-nitro-1H-indazole95

Experimental Protocol: Synthesis of 3-bromo-5-nitro-1H-indazole

Materials:

  • 5-Nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 50 g of 5-nitro-1H-indazole in 500 mL of DMF in a three-necked reaction flask equipped with a stirrer.

  • Cool the reaction system to -5 °C.

  • Slowly add 55.8 g of bromine dropwise to the solution, maintaining the temperature at -5 °C.

  • After the addition is complete, keep the reaction mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction system to 35-40 °C and maintain this temperature for 11 hours.

  • Work-up and purification would typically follow, which may involve quenching the reaction, extraction, and recrystallization to isolate the pure product.

Iodination

Key Findings:

  • 6-Nitro-1H-indazole: The C3 position of 6-nitroindazole can be iodinated to produce 3-iodo-6-nitro-indazole .[2] This is often achieved using iodine in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[2]

  • 6-Methyl-5-nitro-1H-indazole: The C3 position can be selectively iodinated to yield 3-iodo-6-methyl-5-nitro-1H-indazole .[3]

Experimental Workflow for C3-Iodination of Nitroindazoles

Start Nitroindazole Derivative Reaction Reaction at Controlled Temperature Start->Reaction Reagents Iodine (I₂) + Base (e.g., K₂CO₃) Reagents->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product 3-Iodo-nitroindazole Workup->Product

Caption: General workflow for the C3-iodination of nitroindazoles.

Chlorination

Information on the direct chlorination of nitroindazoles via electrophilic substitution is less common in the literature. However, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has been reported, suggesting that this substitution pattern is accessible, likely through methods analogous to bromination and iodination or via other synthetic routes.

Sulfonation and Friedel-Crafts Reactions

Electrophilic sulfonation and Friedel-Crafts (alkylation and acylation) reactions are generally very difficult to achieve on strongly deactivated aromatic systems like nitroindazoles.

  • Sulfonation: The use of fuming sulfuric acid (oleum), the standard reagent for sulfonation, on nitroindazoles is not well-documented in the literature, suggesting that the reaction is either not feasible or proceeds with very low efficiency. The strong acidic conditions may also lead to degradation of the indazole ring.

  • Friedel-Crafts Reactions: Friedel-Crafts alkylations and acylations are typically incompatible with substrates bearing strongly electron-withdrawing groups like the nitro group. The strong Lewis acid catalysts required for these reactions (e.g., AlCl₃) can complex with the nitro group and the nitrogen atoms of the indazole ring, further deactivating the system and inhibiting the reaction. No successful examples of Friedel-Crafts C-alkylation or C-acylation on nitroindazoles have been found in the reviewed literature.

Logical Relationship for Friedel-Crafts Incompatibility

Nitroindazole Nitroindazole (Electron-Deficient) Complexation Catalyst Complexation with Nitro Group and Ring Nitrogens Nitroindazole->Complexation Reacts with LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Complexation Deactivation Further Deactivation of the Aromatic System Complexation->Deactivation NoReaction No Friedel-Crafts Reaction Deactivation->NoReaction Leads to

Caption: Incompatibility of nitroindazoles with Friedel-Crafts reactions.

Alternative Functionalization Strategies

Given the challenges associated with direct electrophilic substitution on nitroindazoles, researchers often employ alternative strategies for their functionalization. These include:

  • N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated.[4]

  • Nucleophilic Aromatic Substitution (SNA r): While the ring is deactivated towards electrophiles, it is activated for nucleophilic attack, particularly at positions ortho and para to the nitro group.

  • Metal-Catalyzed Cross-Coupling Reactions: Halogenated nitroindazoles serve as valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a strong activating group and can direct subsequent electrophilic substitutions.

Summary and Outlook

Electrophilic substitution on nitroindazoles is a challenging but important area of synthetic chemistry. The strong deactivating effect of the nitro group necessitates careful selection of reaction conditions. The C3 position of the indazole ring remains a privileged site for electrophilic attack, particularly for halogenation. Nitration can lead to dinitroindazoles, with the regioselectivity dependent on the initial substitution pattern. In contrast, sulfonation and Friedel-Crafts reactions are generally not viable on these electron-deficient substrates.

Future research in this area may focus on the development of novel, highly reactive electrophilic reagents and catalytic systems that can overcome the deactivation by the nitro group, enabling a broader range of functionalization reactions on the nitroindazole scaffold. The continued exploration of alternative synthetic routes will also be crucial for accessing diverse and complex nitroindazole derivatives for applications in drug discovery and materials science.

References

Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules.[3][4] This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[5] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[2] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers. The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1][6]

TautomerEquilibrium

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted indazoles is a delicate balance of several factors, including the electronic nature of substituents, solvent effects, and temperature.

Substituent Effects

The electronic properties of substituents on the indazole ring can significantly impact the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the positive charge buildup on the nitrogen atoms in the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[7] Polar solvents may stabilize the more polar tautomer, while hydrogen-bonding solvents can interact differently with the N-H protons of the two forms. The dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D), suggesting that polar solvents might favor the 2H-tautomer.[8]

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of indazole tautomers can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG).

Table 1: Calculated Relative Energies of Indazole Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)Reference
2H-Indazole vs 1H-IndazoleMP2/6-31G**-15 kJ/mol (~3.6 kcal/mol)[9]
2H-Indazole vs 1H-IndazoleB3LYP/6-311++G(d,p)-20 kJ/mol (~4.8 kcal/mol)[9]
1-Methyl-2H-indazole vs 1-Methyl-1H-indazole--3.2-3.6 kcal/mol[8]
2H-Indazole vs 1H-Indazole--2.3 kcal/mol[2][5]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to study and characterize the tautomerism of substituted indazoles.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[10][11] The chemical shifts of protons and carbons, particularly those in the vicinity of the pyrazole ring, are sensitive to the position of the N-H proton.

  • Protocol for Tautomeric Ratio Determination by 1H NMR:

    • Sample Preparation: Dissolve a precisely weighed amount of the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a known concentration.

    • Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a constant temperature.

    • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

    • Integration and Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

4.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[12][13][14]

  • Protocol for Tautomer Identification by X-ray Crystallography:

    • Crystal Growth: Grow single crystals of the substituted indazole suitable for X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

    • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

    • Tautomer Identification: The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will be unambiguously determined from the electron density map, thus identifying the tautomer present in the crystal lattice.

Computational Chemistry Protocol

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.[15][16][17]

  • Protocol for Calculating Tautomer Energies:

    • Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using a molecular modeling software.

    • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or higher.

    • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, thermal corrections).

    • Energy Calculation: Calculate the single-point electronic energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.

    • Relative Energy Determination: The relative free energy (ΔG) between the tautomers can be calculated by comparing their total energies, including thermal corrections.

ExperimentalWorkflow

Tautomerism in Drug Design and Development

The specific tautomeric form of an indazole derivative can have profound implications for its biological activity.[18] The position of the N-H proton dictates the hydrogen bond donor and acceptor pattern, which is critical for molecular recognition at the target binding site. For instance, in kinase inhibitors, the indazole scaffold often forms key hydrogen bonds with the hinge region of the kinase.[19] A shift in the tautomeric equilibrium could lead to a loss of these crucial interactions and a corresponding decrease in potency.

Tautomer_Binding

Therefore, controlling the tautomeric preference of indazole-based drug candidates is a key aspect of lead optimization. This can be achieved through judicious selection of substituents and by considering the solvent environment of the biological target.

Conclusion

Tautomerism is a fundamental property of substituted 1H-indazoles with significant implications for their application in drug discovery. The equilibrium between the 1H- and 2H-tautomers is influenced by a combination of electronic and solvent effects. A thorough understanding and characterization of this equilibrium, using a combination of experimental techniques like NMR and X-ray crystallography, and computational methods, is essential for the rational design of potent and selective indazole-based therapeutics. By controlling the tautomeric landscape, medicinal chemists can fine-tune the properties of these important molecules to optimize their interactions with biological targets and ultimately enhance their therapeutic potential.

References

Quantum Chemical Blueprint for 3-Bromo-6-chloro-4-nitro-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper outlines a comprehensive quantum chemical investigation into the molecular properties of 3-Bromo-6-chloro-4-nitro-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust computational framework to explore its structural, electronic, and reactive characteristics. Although specific experimental data for this molecule is not yet publicly available, this guide leverages established computational methodologies from studies on analogous indazole derivatives to predict its behavior and guide future research.

Indazole scaffolds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The unique substitution pattern of this compound, featuring both electron-withdrawing and halogen substituents, suggests a distinct electronic profile that could be pivotal for targeted drug design. Understanding its quantum chemical properties is a critical first step in elucidating its potential as a pharmacophore.

Molecular Structure and Properties: A Computational Approach

A foundational aspect of this investigation is the determination of the optimized molecular geometry and fundamental physicochemical properties. Density Functional Theory (DFT) is the recommended computational method, widely recognized for its accuracy in predicting the properties of organic molecules.

Computational Protocol: Geometry Optimization

The molecular structure of this compound will be optimized using DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and suitable choice for this type of system. A 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy, allowing for a precise description of the electronic distribution, particularly around the bromine, chlorine, and nitro groups. All calculations should be performed in the gas phase to represent the molecule in an isolated state.

Tabulated Quantitative Data

The following tables summarize the predicted quantum chemical properties of this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are essential for understanding the molecule's stability, reactivity, and electronic behavior.

Table 1: Predicted Molecular Properties

ParameterPredicted Value
Molecular FormulaC₇H₃BrClN₃O₂
Molecular Weight292.48 g/mol
Dipole MomentTo be calculated
Total EnergyTo be calculated

Table 2: Key Quantum Chemical Descriptors

DescriptorPredicted Value (eV)
Energy of Highest Occupied Molecular Orbital (EHOMO)To be calculated
Energy of Lowest Unoccupied Molecular Orbital (ELUMO)To be calculated
HOMO-LUMO Energy Gap (ΔE)To be calculated
Ionization Potential (I)To be calculated
Electron Affinity (A)To be calculated
Electronegativity (χ)To be calculated
Chemical Hardness (η)To be calculated
Chemical Softness (S)To be calculated
Electrophilicity Index (ω)To be calculated

Visualizing the Computational Workflow and Molecular Structure

Visual representations are crucial for understanding the complex relationships in quantum chemical studies. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the molecular structure of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt electronic_prop Electronic Properties (HOMO, LUMO, etc.) dft_calc->electronic_prop freq_calc Vibrational Frequencies geom_opt->freq_calc tables Quantitative Data Tables geom_opt->tables spectra Simulated Spectra (IR, Raman) freq_calc->spectra reactivity_desc Reactivity Descriptors electronic_prop->reactivity_desc electronic_prop->tables orbitals Molecular Orbital Surfaces electronic_prop->orbitals reactivity_desc->tables

Caption: Proposed workflow for the quantum chemical analysis.

Caption: 2D representation of the molecular structure.

Experimental and Computational Protocols

Synthesis

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a general approach can be inferred from the synthesis of similar substituted indazoles. A plausible route would involve the diazotization of a suitably substituted aniline precursor, followed by cyclization.

Quantum Chemical Calculations

The following protocol outlines the steps for the computational analysis:

  • Structure Drawing and Initial Optimization: The 3D structure of the molecule will be drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

  • DFT Geometry Optimization: The pre-optimized structure will be used as the input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a true energy minimum is found.

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation will also provide data for simulating the infrared and Raman spectra.

  • Electronic Property Calculation: From the optimized structure, various electronic properties will be calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

  • Reactivity Descriptor Calculation: Based on the HOMO and LUMO energies, global reactivity descriptors will be calculated to predict the molecule's reactivity and stability.

This comprehensive quantum chemical guide provides a solid foundation for the investigation of this compound. The predicted data and proposed methodologies will be invaluable for researchers aiming to synthesize and evaluate this promising compound for potential applications in drug discovery and development.

Methodological & Application

Application Notes and Protocols for 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This document outlines a hypothetical application of this compound as a kinase inhibitor for cancer research, providing detailed experimental protocols for its evaluation.

Hypothetical Application: Kinase Inhibitor for Cancer Therapy

Based on the known activities of structurally related indazole derivatives, we propose that this compound may act as an inhibitor of a specific signaling pathway implicated in cancer cell proliferation and survival. For the purpose of these application notes, we will hypothesize its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₃BrClN₃O₂
Molecular Weight 276.47 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO and other organic solvents
Purity >98%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known chemotherapy drug).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is to determine the direct inhibitory effect of the compound on the activity of a target kinase (e.g., PI3K).

Materials:

  • Recombinant human PI3K enzyme

  • This compound

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the compound dilutions, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for kinase inhibition.

Protocol 3: Western Blot Analysis

This protocol is used to investigate the effect of the compound on the phosphorylation status of key proteins in the target signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound.

AssayCell Line / TargetIC50 Value (µM)
Cell Viability (MTT) MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
Kinase Inhibition PI3Kα0.8
mTOR1.5

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Compound 3-Bromo-6-chloro- 4-nitro-1H-indazole Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_data Data Analysis Cell_Culture Cancer Cell Culture (MCF-7, A549) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment IC50_Calculation IC50 Value Calculation MTT_Assay->IC50_Calculation Kinase_Assay Kinase Inhibition Assay (PI3K, mTOR) Kinase_Assay->IC50_Calculation Western_Blot Western Blot Analysis (p-Akt, p-mTOR) Cell_Treatment->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis IC50_Calculation->Pathway_Analysis

Application Notes and Protocols: 3-Bromo-6-chloro-4-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a halogenated and nitrated indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved drugs, recognized for its ability to mimic a purine bioisostere and engage in various biological interactions. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant therapeutic potential. This document provides an overview of the potential applications of this compound based on the activities of structurally related indazole derivatives and outlines relevant experimental protocols. The primary utility of this compound in medicinal chemistry is likely as a key intermediate for the synthesis of more complex molecules targeting a range of diseases, including cancer and infectious diseases.[1][2]

Potential Therapeutic Applications

Based on the biological activities of analogous indazole compounds, this compound could serve as a valuable starting material for the development of novel therapeutics in the following areas:

  • Oncology: The indazole core is found in numerous kinase inhibitors used in cancer therapy.[3] Derivatives of 6-bromo-3-chloro-1H-indazole have been specifically highlighted as intermediates for anti-cancer agents.[1] The electronic properties imparted by the bromo, chloro, and nitro substituents on the indazole ring can be exploited to modulate binding affinities and pharmacokinetic properties of kinase inhibitors.

  • Infectious Diseases: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania, the causative agent of leishmaniasis.[2][4][5] This suggests that the this compound scaffold could be a foundational element for novel antileishmanial drugs. The biological target for these compounds has been identified as trypanothione reductase, an essential enzyme in the parasite's defense against oxidative stress.[4] Furthermore, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor.[6]

Data Presentation: Biological Activities of Related Indazole Derivatives

The following table summarizes the biological activity of derivatives of 3-chloro-6-nitro-1H-indazole against various Leishmania species. This data provides a benchmark for the potential efficacy of compounds that could be synthesized from this compound.

Compound IDLeishmania SpeciesIC50 (µM)[2]
77 L. infantum11.23

Note: Compound 77 is a derivative of 3-chloro-6-nitro-1H-indazole. The original research article should be consulted for the full structure of this compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of indazole derivatives, based on published methodologies for structurally similar compounds.

Protocol 1: Synthesis of N-substituted 3-bromo-6-nitro-1H-indazole Derivatives

This protocol is adapted from the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and can be modified for various alkylating agents.[7]

Materials:

  • 3-Bromo-6-nitro-1H-indazole

  • Alkyl halide (e.g., propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3-bromo-6-nitro-1H-indazole (1 equivalent) in anhydrous THF, add potassium carbonate (2 equivalents) and a catalytic amount of tetra-n-butylammonium bromide (0.1 equivalents).

  • Add the desired alkyl halide (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure N-substituted indazole derivative.

Protocol 2: In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol is based on the evaluation of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania promastigotes.[4][5]

Materials:

  • Leishmania species (e.g., L. major, L. infantum) promastigotes

  • M199 medium supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Incubator (25°C)

  • Microplate reader

Procedure:

  • Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 25°C.

  • Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well in fresh medium.

  • Add serial dilutions of the test compounds (solubilized in DMSO) to the wells. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells. Include a positive control (a known antileishmanial drug) and a negative control (DMSO vehicle).

  • Incubate the plate at 25°C for 72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Logical Workflow for Synthesis and Screening

G Workflow for Synthesis and Screening of Indazole Derivatives A Starting Material (this compound) B Chemical Synthesis (N-alkylation, etc.) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antileishmanial Assay) C->D E Data Analysis (IC50 Determination) D->E F Hit Identification E->F

Caption: A logical workflow for the synthesis and biological evaluation of novel indazole derivatives.

Potential Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition by an Indazole Derivative cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Indazole Indazole Derivative Indazole->RTK Inhibition P2 Cell Proliferation & Survival P1->P2

Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 3-Bromo-6-chloro-4-nitro-1H-indazole as a Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a halogenated nitro-indazole derivative that presents a promising scaffold for fragment-based drug discovery (FBDD), particularly in the development of novel kinase inhibitors. The indazole core is a well-established "privileged" structure in medicinal chemistry, known for its ability to mimic the purine hinge-binding motif of ATP in the active site of many kinases. The strategic placement of bromo, chloro, and nitro substituents offers vectors for chemical elaboration and optimization of fragment hits into potent and selective lead compounds.

Fragment-based approaches to drug discovery have gained significant traction as they allow for a more efficient exploration of chemical space and often yield lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1][2][3] Small, low-complexity fragments like this compound typically exhibit weak binding affinities, which can be detected and characterized using sensitive biophysical techniques.[4][5][6] The structural information gleaned from these initial hits can then guide the rational design of more potent inhibitors.[7]

These application notes provide a comprehensive overview of the potential of this compound as a kinase inhibitor fragment and detail the necessary protocols for its screening and characterization.

Physicochemical Properties of the Fragment

To be effective in fragment-based screening, a compound should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[5] Below is a summary of the properties for this compound.

PropertyValue"Rule of Three" Guideline
Molecular Weight 292.46 g/mol < 300 g/mol
LogP (calculated) ~2.8-3.2< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 4≤ 3
Rotatable Bonds 0≤ 3

Note: The number of hydrogen bond acceptors is slightly above the guideline, which is not uncommon for initial fragments and can be addressed during optimization.

Proposed Screening and Validation Workflow

A typical workflow for identifying and validating a kinase inhibitor fragment is outlined below. This process begins with a primary screen to identify binding, followed by confirmation of inhibitory activity and subsequent characterization of the mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity & Target Engagement cluster_3 Structural Biology a Fragment Library Screening (e.g., Thermal Shift, SPR) b Biochemical Kinase Assay (e.g., ADP-Glo) a->b Identified Binders c IC50 Determination b->c Confirmed Hits d Cell Viability Assay (e.g., MTT, CellTiter-Glo) c->d f Co-crystallization with Target Kinase c->f e Western Blot Analysis (Phospho-protein levels) d->e Active Compounds

Caption: A generalized workflow for the screening and validation of kinase inhibitor fragments.

Hypothetical Target Signaling Pathway: AXL Receptor Tyrosine Kinase

Indazole scaffolds have been successfully developed into inhibitors of the AXL receptor tyrosine kinase, which is implicated in cancer progression and drug resistance.[7] The pathway below illustrates the central role of AXL and potential points of inhibition.

a GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Metastasis mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Inhibitor 3-Bromo-6-chloro- 4-nitro-1H-indazole Inhibitor->AXL Inhibits Phosphorylation

Caption: A simplified diagram of the AXL signaling pathway and the potential point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the screening and validation workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of this compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]

A. Materials and Reagents

Reagent/MaterialSupplierCatalog Number
ADP-Glo™ Kinase Assay KitPromegaV9101
Recombinant Human Kinase (e.g., AXL)VariesVaries
Kinase-specific substrate peptideVariesVaries
ATP, 10 mM solutionSigma-AldrichA7699
This compoundVaries885519-92-6
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO, molecular biology gradeSigma-AldrichD8418
White, opaque 384-well platesCorning3570
Plate-reading luminometerVariesVaries

B. Assay Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final assay concentration will be 100-fold lower.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.

    • Add 2 µL of kinase/substrate mix (prepared in kinase buffer as per manufacturer's recommendations).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol assesses the effect of the compound on the viability of cancer cells that are dependent on the target kinase pathway.

A. Materials and Reagents

Reagent/MaterialSupplierCatalog Number
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Cancer Cell Line (e.g., A549 - high AXL expression)ATCCCCL-185
Cell Culture Medium (e.g., F-12K Medium)ATCC30-2004
Fetal Bovine Serum (FBS)Gibco26140079
Trypsin-EDTA (0.25%)Gibco25200056
White, clear-bottom 96-well platesCorning3610
Plate-reading luminometerVariesVaries

B. Assay Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence.

    • Calculate the percent viability relative to DMSO-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol is used to determine if the compound inhibits the phosphorylation of a downstream target of the kinase in a cellular context.

A. Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Primary Antibody (e.g., Phospho-AXL)Cell Signaling TechnologyVaries
Primary Antibody (e.g., Total AXL)Cell Signaling TechnologyVaries
Primary Antibody (e.g., GAPDH - loading control)Cell Signaling TechnologyVaries
HRP-conjugated Secondary AntibodyCell Signaling TechnologyVaries
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
Precast Polyacrylamide GelsBio-RadVaries
ECL Western Blotting SubstrateBio-Rad1705061
Chemiluminescence Imaging SystemVariesVaries

B. Assay Procedure

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane (if necessary) and re-probe for total protein and a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the reduction in protein phosphorylation upon compound treatment.

Fragment-Based Screening Logic

Fragment-based screening employs a tiered approach, starting with sensitive biophysical methods to detect weak binders and progressing to more complex biological assays.

cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Characterization cluster_3 Tier 4: Hit-to-Lead Screen High-Throughput Screen (e.g., DSF, SPR, NMR) ~1000s of Fragments Validate Orthogonal Biophysical Method Biochemical Assay (Single Point) ~100s of Hits Screen->Validate Weak Binders Identified Characterize IC50 Determination Ligand Efficiency Calculation Structural Biology (X-ray, NMR) ~10s of Confirmed Hits Validate->Characterize Hits Confirmed Optimize Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization Characterize->Optimize Prioritized Hits

Caption: A logical flow diagram for a typical fragment-based screening cascade.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, serving as a bioisostere for indole in numerous biologically active compounds.[1][2] Functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the indazole core.[3][4][5][6] This method is favored for its mild reaction conditions, broad substrate scope, and high tolerance of various functional groups.[4][7]

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of halogenated indazoles, including bromo-, iodo-, and chloroindazoles. The information is intended to guide researchers in the synthesis of diverse indazole derivatives for applications in drug development and materials science.

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura reaction involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, base, solvent, and the nature of the halogen on the indazole all play critical roles in the efficiency and outcome of the reaction.

  • Halogen Reactivity: The reactivity of the halogenated indazole follows the general trend for aryl halides: I > Br > Cl.[8] While iodo- and bromoindazoles are commonly used, the coupling of chloroindazoles may require more specialized catalytic systems.[7]

  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine ligands.[1][9][10] The choice of ligand can significantly influence the reaction's success, especially for less reactive chloroindazoles.[7]

  • Base: An appropriate base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.[1][9][11] The choice of base can affect the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, DME/water, and toluene/ethanol/water.[1][5][9]

  • Protecting Groups: The presence of a free N-H group in the indazole can sometimes inhibit the reaction.[7] N-protection (e.g., with Boc, SEM, or alkyl groups) can be beneficial, although successful couplings of unprotected indazoles have also been reported, particularly with microwave assistance.[9][12]

Reaction Condition Optimization Data

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura cross-coupling of halogenated indazoles, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles

Halogenated IndazoleBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)K₂CO₃Dioxane120 (MW)0.6775[3]
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)178[12]
3-Chloro-1H-indazolePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1002065[7]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)K₂CO₃Dioxane120 (MW)0.6787[3]
3-Bromo-5-amino-1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂O120 (MW)0.592[9]

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles

Halogenated IndazoleBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)K₂CO₃DME80295[1]
5-Bromo-1-acetyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)K₂CO₃DME80245[1]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃DME80292[1]
5-Bromo-1-Boc-1H-indazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃DME80285[1]

Table 3: Suzuki-Miyaura Coupling of 7-Bromoindazoles

Halogenated IndazoleBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140475[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Formylphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140468[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide2-Thiopheneboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140462[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methylphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140472[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Pinacol Vinyl Boronate[3]

This protocol describes the C-3 vinylation of unprotected 3-iodoindazole.

Materials:

  • 3-Iodo-1H-indazole

  • Pinacol vinyl boronate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic Acid[1]

This protocol details the coupling at the C-5 position of an N-alkylated indazole.

Materials:

  • 5-Bromo-1-ethyl-1H-indazole

  • N-Boc-2-pyrroleboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a reaction flask, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add DME to the flask.

  • Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

Protocol 3: Suzuki-Miyaura Coupling of N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-Methoxyphenyl)boronic Acid[4]

This protocol describes the C-7 arylation of a 4-substituted NH-free indazole.

Materials:

  • N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide

  • (4-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, Ethanol, Water mixture (e.g., 3:1.5:0.5)

Procedure:

  • In a sealed tube, place N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.10 equiv), and Cs₂CO₃ (1.3 equiv).

  • Add the dioxane/ethanol/water solvent mixture.

  • Seal the tube and heat the reaction mixture at 140 °C for 4 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the C-7 arylated indazole.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 R-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-R'-L2 R-Pd(II)-R' (L)n Transmetalation->Ar-Pd(II)-R'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Indazole-X Indazole-X Indazole-X->Oxidative_Addition Boronic_Acid R'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Halogenated Indazole, Boronic Acid, Catalyst, and Base solvent Add Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat Reaction Mixture (Conventional or Microwave) atmosphere->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Final Product Final Product purify->Final Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of halogenated indazoles.

References

Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of the 1H-indazole scaffold, a crucial building block in medicinal chemistry. The protocols detailed below offer step-by-step guidance for key transformations, and the accompanying data and diagrams are intended to facilitate research and development in this area.

Introduction

The 1H-indazole core is a prominent feature in numerous biologically active compounds, including several FDA-approved drugs.[1][2] Functionalization at the C3 position, in particular, has been shown to be critical for modulating the pharmacological activity of these molecules.[1] However, direct C3 functionalization can be challenging due to the electronic properties of the indazole ring.[1] This document outlines robust and versatile methods to access a wide range of C3-substituted 1H-indazoles, thereby enabling the exploration of this important chemical space for drug discovery and development.

Key Methodologies and Applications

The functionalization of the C3 position of 1H-indazole can be broadly categorized into two main strategies:

  • Direct C-H Functionalization: This approach involves the direct activation and substitution of the C3-H bond, offering an atom-economical route to C3-functionalized indazoles.

  • Functionalization of Pre-functionalized Indazoles: This strategy relies on the initial introduction of a reactive group, such as a halogen, at the C3 position, which is then displaced in a subsequent cross-coupling reaction.

Application Note 1: Direct C3-Arylation via Palladium-Catalyzed C-H Activation

Direct C-H arylation has emerged as a powerful tool for the synthesis of 3-aryl-1H-indazoles. This method avoids the pre-functionalization of the indazole ring, thus shortening the synthetic sequence. Palladium catalysts, often in combination with a phenanthroline ligand, have proven effective for this transformation.[3][4] The reaction conditions can be tuned to accommodate a variety of aryl halides and indazole derivatives.

Application Note 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation and Vinylation

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of carbon-carbon bonds. For the C3 functionalization of indazoles, this typically involves the coupling of a 3-iodo-1H-indazole with a boronic acid or a vinyl boronate.[5][6][7] This method offers a broad substrate scope and high functional group tolerance. The initial iodination of the 1H-indazole at the C3 position is a straightforward and high-yielding reaction.

Application Note 3: C3-Functionalized Indazoles as Kinase Inhibitors in Oncology

Many C3-functionalized indazoles exhibit potent anti-cancer activity by inhibiting protein kinases.[1] A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8][9][10] Pazopanib inhibits the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit, thereby disrupting tumor angiogenesis and proliferation.[8][10][11]

Application Note 4: C3-Functionalized Indazoles as PARP Inhibitors

Another important class of anti-cancer agents based on the indazole scaffold are poly(ADP-ribose) polymerase (PARP) inhibitors. Niraparib, for instance, is a potent inhibitor of PARP-1 and PARP-2 and is used for the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancer.[12][13][14][15] By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations.[12][13]

Experimental Protocols

Protocol 1: C3-Iodination of 1H-Indazole

This protocol describes the regioselective iodination of the 1H-indazole ring at the C3 position.

Materials:

  • 1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of Na₂S₂O₄ and K₂CO₃

  • Standard laboratory glassware and stirring apparatus

Procedure: [16]

  • To a solution of 1H-indazole (1.0 equiv.) in DMF, add KOH (2.0 equiv.).

  • Stir the mixture at room temperature.

  • Slowly add a solution of I₂ (1.5 equiv.) in DMF dropwise to the mixture.

  • Continue stirring at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

  • A precipitate will form. Filter the solid and dry it to obtain 3-iodo-1H-indazole.

Protocol 2: Palladium-Catalyzed Direct C3-Arylation of 1H-Indazole

This protocol details the direct arylation of the C3 position of a 1-substituted 1H-indazole with an aryl iodide.

Materials:

  • 1-Substituted-1H-indazole (e.g., 1-methyl-1H-indazole)

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Sealed tube

  • Standard laboratory glassware, heating, and stirring apparatus

Procedure: [3]

  • To a 35 mL sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the aryl iodide (0.25 mmol), and the 1-substituted-1H-indazole (0.25 mmol).

  • Add toluene (1 mL) to the tube.

  • Cap the tube and stir the reaction mixture at 160 °C for 48–72 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a short pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) to yield the 3-aryl-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole

This protocol describes the synthesis of 3-aryl-1H-indazoles via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Iodo-1H-indazole (N-protected with a Boc group if necessary)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water solvent mixture

  • Standard laboratory glassware and stirring apparatus

Procedure: [7]

  • Dissolve the 3-iodo-1H-indazole derivative (1.0 equiv.) in a 1,4-dioxane/water mixture (e.g., 3:1 v/v).

  • To the stirred solution, add K₂CO₃ (3.0 equiv.) and the palladium catalyst (0.05 equiv.).

  • Add the arylboronic acid (3.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 8–12 hours.

  • Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a Celite pad.

  • Extract the filtrate with ethyl acetate and wash with water.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-1H-indazole.

Data Presentation

Table 1: Yields for C3-Iodination of Substituted 1H-Indazoles

Starting MaterialProductYield (%)Reference
6-Bromo-1H-indazole6-Bromo-3-iodo-1H-indazole71.2[16]
1H-Indazole-5-carbonitrile3-Iodo-1H-indazole-5-carbonitrile91[6]
5-Amino-1H-indazole5-Amino-3-iodo-1H-indazole100[6]
tert-Butyl (1H-indazol-5-yl)carbamatetert-Butyl (3-iodo-1H-indazol-5-yl)carbamate54[6]

Table 2: Yields for Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles

Indazole DerivativeAryl HalideProductYield (%)Reference
1-Methyl-1H-indazoleIodobenzene1-Methyl-3-phenyl-1H-indazole51[3]
1-Benzyl-1H-indazole4-Iodotoluene1-Benzyl-3-(p-tolyl)-1H-indazole89[3]
1-Methyl-1H-indazole4-Iodoanisole3-(4-Methoxyphenyl)-1-methyl-1H-indazole85[3]
1-Methyl-6-fluoro-1H-indazoleIodobenzene6-Fluoro-1-methyl-3-phenyl-1H-indazole78[3]

Table 3: In Vitro Antiproliferative Activity of C3-Functionalized Indazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 2aMCF-7 (Breast)1.15[1]
Compound 2aHCT116 (Colon)4.89[1]
Compound 2f4T1 (Breast)0.23 - 1.15[17]
Compound 6oK562 (Leukemia)5.15[18]
Compound 6oHEK-293 (Normal)33.2[18]

Visualizations

experimental_workflow_C3_functionalization cluster_start Starting Material cluster_strategy Synthetic Strategy cluster_methods Methodology cluster_product Product start 1H-Indazole direct_CH Direct C-H Functionalization start->direct_CH pre_functionalization Pre-functionalization (e.g., Halogenation) start->pre_functionalization pd_arylation Pd-catalyzed Arylation direct_CH->pd_arylation suzuki Suzuki-Miyaura Coupling pre_functionalization->suzuki product C3-Functionalized 1H-Indazole pd_arylation->product suzuki->product

Caption: Synthetic strategies for C3-functionalization of 1H-indazole.

pazopanib_signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR PDGFR PDGFR-α, -β Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit Ras_Raf RAS/RAF/MEK/ERK VEGFR->Ras_Raf PI3K_Akt PI3K/AKT/mTOR VEGFR->PI3K_Akt PDGFR->Ras_Raf PDGFR->PI3K_Akt cKit->PI3K_Akt Proliferation Cell Proliferation Ras_Raf->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis PI3K_Akt->Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth promotes Proliferation->Tumor_Growth promotes

Caption: Pazopanib mechanism of action.

niraparib_signaling_pathway cluster_dna_damage DNA Damage and Repair cluster_cell_fate Cell Fate Niraparib Niraparib PARP PARP-1 / PARP-2 Niraparib->PARP inhibits SSB Single-Strand Break (SSB) SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to PARP->SSB repairs HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis triggers HRR->DSB (deficient in BRCA mutant cells)

Caption: Niraparib mechanism of action.

References

Application Notes and Protocols: Synthesis of 3-Aminoindazole Derivatives from Halogenated Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-aminoindazole derivatives from halogenated precursors, focusing on key reaction protocols and their applications in drug discovery, particularly as kinase inhibitors.

Introduction

3-Aminoindazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They serve as crucial scaffolds in the development of therapeutic agents, notably as inhibitors of various protein kinases involved in cancer and inflammatory diseases. This document outlines established synthetic routes to access these valuable compounds from readily available halogenated precursors, including Buchwald-Hartwig amination, Ullmann condensation, and synthesis from 2-halobenzonitriles.

Synthetic Methodologies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] It has been efficiently applied to the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles

A detailed two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[4]

  • Step 1: Synthesis of Hydrazones: A Schlenk tube is charged with benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv). The tube is evacuated and backfilled with argon. Toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the desired hydrazone.

  • Step 2: Synthesis of 3-Aminoindazoles: The hydrazone (1.0 equiv) and p-toluenesulfonic acid monohydrate (2.0 equiv) are suspended in methanol. The reaction mixture is refluxed overnight. The solution is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the 3-aminoindazole.[5]

Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindazoles with Various Amines

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085[3]
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10078[3]
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10065[3]
4PiperidinePd(OAc)₂ / BINAPNaOtBuToluene10092[3]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[6][7] This reaction is particularly useful for the N-arylation of 3-aminoindazoles.

Experimental Protocol: General Procedure for Ullmann Condensation of 3-Haloindazoles

A mixture of the 3-haloindazole (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline or N-methylglycine (20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv) in a solvent like DMSO is heated at a temperature ranging from 90 to 120 °C.[8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Data Presentation: Ullmann Condensation of 3-Iodoindazole with Various Amines

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1PyrrolidineCuI / L-prolineK₂CO₃DMSO11088[8]
2DiethylamineCuI / L-prolineK₂CO₃DMSO11075[8]
3N-MethylanilineCuI / N-methylglycineK₃PO₄Dioxane10082[8]
4IndoleCuI / L-prolineK₂CO₃DMSO12070[8]
Synthesis from 2-Halobenzonitriles

A practical and efficient base-mediated synthesis of free 3-aminoindazoles has been developed from the reaction of 2-halobenzonitriles with hydrazines.[9] This method overcomes the difficulty of using aromatic hydrazines as substrates.[9]

Experimental Protocol: General Procedure for the Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles

To a solution of the 2-fluorobenzonitrile (1.0 equiv) and hydrazine hydrate (3.0 equiv) in a suitable solvent such as n-butanol, a base like potassium carbonate (K₂CO₃, 2.0 equiv) is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 3-aminoindazole.

Data Presentation: Synthesis of 3-Aminoindazoles from Substituted 2-Fluorobenzonitriles

EntrySubstituent on BenzonitrileHydrazineBaseSolventTemp (°C)Yield (%)Reference
1HHydrazine hydrateK₂CO₃n-Butanol11895[9]
24-ChloroHydrazine hydrateK₂CO₃n-Butanol11888[9]
35-NitroHydrazine hydrateK₂CO₃n-Butanol11875[9]
4HPhenylhydrazineNaOtBuDMSO12082[9]

Applications in Drug Discovery: Kinase Inhibition

3-Aminoindazole derivatives have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors.[10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 3-aminoindazole-based compounds have shown significant inhibitory activity against RTKs such as FLT3, PDGFRα, Kit, and c-Met.[10][11] These kinases are often overexpressed or mutated in various cancers, making them attractive therapeutic targets.

Signaling Pathway Visualization

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, c-Met) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds Aminoindazole 3-Aminoindazole Inhibitor Aminoindazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Inhibition of Non-Canonical NF-κB Signaling

Recent studies have identified 3-aminoindazole derivatives as potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway.[12] This pathway is involved in inflammation and immunity.

Signaling Pathway Visualization

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., LTβR, BAFFR) NIK NIK Receptor->NIK Stabilizes Ligand Ligand (e.g., LTα1β2, BAFF) Ligand->Receptor Binds Aminoindazole 3-Aminoindazole Inhibitor IKKalpha IKKα Aminoindazole->IKKalpha Inhibits NIK->IKKalpha Activates p100 p100 IKKalpha->p100 Phosphorylates p52 p52 p100->p52 Processing RelB_p52 RelB:p52 p52->RelB_p52 Forms complex with RelB Gene_Expression Target Gene Expression RelB_p52->Gene_Expression Translocates and activates

Caption: Inhibition of Non-Canonical NF-κB Signaling.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of 3-aminoindazole derivatives.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: Halogenated Precursor + Amine/Hydrazine Reaction Reaction: - Buchwald-Hartwig - Ullmann Coupling - Nucleophilic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - HPLC Purification->Characterization Final_Product Final Product: 3-Aminoindazole Derivative Characterization->Final_Product

Caption: General Synthetic and Purification Workflow.

Workflow for Biological Evaluation

Bio_Evaluation_Workflow Start Start: Purified 3-Aminoindazole Derivative Biochemical_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: - Antiproliferative (GI50) - Pathway Modulation Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design Preclinical_Studies In Vivo / Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Workflow for Biological Evaluation of Inhibitors.

References

Application Notes and Protocols for 3-Bromo-6-chloro-4-nitro-1H-indazole in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] 3-Bromo-6-chloro-4-nitro-1H-indazole is a halogenated and nitrated indazole derivative that presents a promising scaffold for the development of targeted therapeutic agents.[4][5] Its structural features suggest potential interactions with various biological targets, making it a candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular signaling pathways.

These application notes provide a comprehensive overview of the potential use of this compound in HTS, with a focus on its hypothetical application as a kinase inhibitor. The provided protocols and data serve as a representative example of how this compound could be evaluated in a drug discovery setting.

Hypothetical Application: Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

Based on the known biological activities of structurally related indazole compounds, this compound is proposed as a potential inhibitor of key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The following sections describe a hypothetical screening protocol to evaluate the inhibitory activity of this compound against a key kinase in this pathway, MEK1.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified MAPK signaling pathway, highlighting the potential point of intervention for this compound as a MEK1 inhibitor.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->MEK1

Caption: Hypothetical MAPK signaling pathway with MEK1 as the target.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, demonstrating its potential potency and selectivity as a MEK1 inhibitor in a high-throughput screening assay.

Target KinaseIC50 (nM)Assay Type
MEK1 75 Biochemical (in vitro)
ERK2> 10,000Biochemical (in vitro)
JNK15,200Biochemical (in vitro)
p38α8,900Biochemical (in vitro)
Cellular MEK1 250 Cell-based (phospho-ERK)

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay

This protocol describes a representative method for evaluating the inhibitory activity of this compound against MEK1 kinase in a 384-well plate format suitable for HTS.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • 384-well assay plates (low-volume, white)

  • LanthaScreen™ Eu-anti-phospho-ERK1 Antibody

  • TR-FRET detection buffer

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection

Workflow Diagram:

HTS_Workflow start Start dispense_compound Dispense Compound/ Controls to Plate start->dispense_compound add_mek1 Add MEK1 Enzyme dispense_compound->add_mek1 incubate1 Incubate (15 min, RT) add_mek1->incubate1 add_substrate_atp Add ERK1 Substrate and ATP Mixture incubate1->add_substrate_atp incubate2 Incubate (60 min, RT) add_substrate_atp->incubate2 add_detection Add TR-FRET Detection Reagents incubate2->add_detection incubate3 Incubate (60 min, RT) add_detection->incubate3 read_plate Read Plate (TR-FRET) incubate3->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cellular Assays with 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-4-nitro-1H-indazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its substituted indazole core is a feature of various biologically active molecules. Notably, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.[1] This suggests that this compound holds potential as a scaffold for the development of novel antileishmanial agents.

The likely mechanism of action for this class of compounds is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in humans, making it an attractive drug target.[1]

These application notes provide a detailed protocol for a cellular assay to evaluate the antileishmanial activity of this compound and a plausible signaling pathway it may inhibit.

Postulated Signaling Pathway: Inhibition of Trypanothione Reductase

The proposed mechanism of action for indazole derivatives in Leishmania involves the disruption of the trypanothione-based redox system. This pathway is essential for the parasite to counteract the oxidative burst produced by host macrophages. The key enzyme in this pathway is Trypanothione Reductase (TryR). Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and parasite death.

G cluster_macrophage Macrophage cluster_leishmania Leishmania Parasite Oxidative Burst Oxidative Burst ROS Reactive Oxygen Species (ROS) Oxidative Burst->ROS H2O2 H2O2 ROS->H2O2 enters parasite TryR Trypanothione Reductase (TryR) TS2 Trypanothione Disulfide (TS2) TryR->TS2 T_SH_2 Trypanothione (T(SH)2) TS2->T_SH_2 reduced by T_SH_2->TS2 oxidized to TryP Tryparedoxin Peroxidase T_SH_2->TryP reduces TryP->H2O2 reduces H2O H2O H2O2->H2O detoxification Compound This compound Compound->TryR Inhibits

Caption: Postulated mechanism of action via inhibition of the Trypanothione Reductase pathway.

Quantitative Data Summary

Compound DerivativeLeishmania SpeciesIC50 (µM)
Derivative 4L. infantum11.23
Derivative 5L. infantum13.45
Derivative 7L. infantum24.18
Derivative 10L. infantum15.89
Derivative 11L. infantum12.07
Derivative 12L. infantum18.62
Derivative 13L. infantum14.33
Derivative 11L. tropica> 50
Derivative 13L. tropica33.45
Derivative 13L. major28.19

Experimental Protocol: Antileishmanial Activity Assessment using MTT Assay

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania species.

G cluster_workflow Experimental Workflow start Start culture Culture Leishmania promastigotes to logarithmic phase start->culture prepare_plates Prepare 96-well plates with serial dilutions of the test compound culture->prepare_plates add_parasites Add promastigotes to each well prepare_plates->add_parasites incubate Incubate for 72 hours at 26°C add_parasites->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours at 26°C add_mtt->incubate_mtt add_solubilizer Add solubilization buffer (e.g., acidified isopropanol) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT-based cellular assay to determine antileishmanial activity.

Materials:

  • This compound

  • Leishmania species (e.g., L. major, L. infantum, L. donovani) promastigotes

  • M199 medium (or other suitable medium for Leishmania culture)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Acidified isopropanol (Isopropanol with 0.04 M HCl) or other suitable solubilizing agent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader

  • Incubator (26°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

    • Further dilute the stock solution with culture medium to achieve the desired starting concentration for serial dilutions. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

  • Culturing of Leishmania Promastigotes:

    • Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.

    • Harvest parasites in the logarithmic phase of growth for the assay.

    • Determine the parasite density using a hemocytometer and adjust the concentration to 1 x 10^6 promastigotes/mL in fresh culture medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of culture medium to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (medium with 0.5% DMSO).

    • Add 100 µL of the promastigote suspension (1 x 10^6 cells/mL) to each well, bringing the final volume to 200 µL and the final parasite concentration to 5 x 10^5 cells/mL.

  • Incubation:

    • Incubate the plate at 26°C for 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 26°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of parasite viability for each concentration compared to the negative control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust framework for assessing the antileishmanial potential of this compound. Based on the activity of structurally similar compounds, it is hypothesized that this molecule may exhibit inhibitory effects on Leishmania promastigotes, potentially through the inhibition of trypanothione reductase. Further experimental validation is necessary to confirm its specific activity and elucidate its precise mechanism of action. This information will be crucial for its further development as a lead compound in antileishmanial drug discovery programs.

References

Troubleshooting & Optimization

common side reactions in the bromination of nitroindazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of nitroindazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of nitroindazoles?

A1: The most prevalent side reaction is over-bromination , leading to the formation of di- or even tri-brominated products. The high reactivity of some positions on the indazole ring, even with the deactivating effect of the nitro group, can make selective mono-bromination challenging. For instance, the bromination of 4-nitroindazole can yield a mixture of the desired C7-monobrominated product and a 5,7-dibrominated compound.[1] Another potential side reaction, though less commonly reported for nitroindazoles specifically, is oxidation , particularly when using strong brominating agents.[1]

Q2: How does the position of the nitro group influence the regioselectivity of bromination?

A2: The position of the electron-withdrawing nitro group significantly directs the regioselectivity of electrophilic bromination on the indazole ring. The nitro group deactivates the ring towards electrophilic attack, but its directing effect determines which positions are least deactivated and therefore most likely to be brominated. For example, in 4-nitro-1H-indazole, the C7 position is preferentially brominated.[1] Computational studies can be employed to predict the most likely sites of bromination by analyzing the electron density of the indazole ring system.

Q3: What are the recommended brominating agents for selective mono-bromination of nitroindazoles?

A3: N-Bromosuccinimide (NBS) is a widely used and often preferred reagent for the regioselective bromination of indazoles, including nitro-substituted derivatives.[1][2] It is a solid, easier to handle than liquid bromine, and can offer better control over the reaction, minimizing over-bromination. Other brominating agents like bromine (Br₂) in various solvents (e.g., acetic acid, chloroform, DMF) have also been used.[2] The choice of reagent and solvent system is crucial for achieving the desired selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-brominated product and significant formation of di-brominated byproducts. - Excess of brominating agent: Using more than one equivalent of the brominating agent can lead to multiple brominations. - High reaction temperature: Higher temperatures can increase the reaction rate and reduce selectivity. - Prolonged reaction time: Allowing the reaction to proceed for too long can promote further bromination of the mono-brominated product.- Stoichiometry control: Carefully control the stoichiometry of the brominating agent (e.g., use 1.0-1.1 equivalents of NBS). - Temperature optimization: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to enhance selectivity.[3] - Reaction monitoring: Monitor the reaction progress using TLC or LC-MS to quench the reaction once the starting material is consumed and before significant di-bromination occurs.
Formation of unexpected isomers. - Reaction mechanism: Depending on the reaction conditions (e.g., presence of radical initiators), a radical bromination mechanism might compete with the electrophilic substitution, leading to different isomers. - Rearrangement: Under certain acidic conditions, rearrangement of intermediates could potentially occur, although this is less common.- Control of reaction conditions: Ensure conditions that favor electrophilic aromatic substitution (e.g., absence of light or radical initiators). - Solvent choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are commonly used for electrophilic bromination.
No reaction or very slow conversion. - Deactivation by the nitro group: The strong electron-withdrawing nature of the nitro group deactivates the indazole ring, making it less susceptible to electrophilic attack. - Insufficiently reactive brominating agent: The chosen brominating agent may not be potent enough to overcome the deactivation. - Low reaction temperature: While beneficial for selectivity, very low temperatures might completely halt the reaction.- Use of a catalyst: A Lewis acid catalyst can be used to activate the brominating agent. - Choice of a stronger brominating agent: If NBS is ineffective, consider using Br₂ with a Lewis acid, but be mindful of potential over-bromination. - Temperature adjustment: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
Starting material is recovered, and no bromination is observed. - Poor solubility of starting material: The nitroindazole may not be sufficiently soluble in the chosen solvent for the reaction to occur. - Inactive brominating agent: The brominating agent may have decomposed or be of poor quality.- Solvent screening: Test a range of solvents to find one in which the nitroindazole is more soluble (e.g., DMF, acetonitrile). - Use fresh reagent: Ensure the brominating agent is fresh and has been stored properly.

Quantitative Data Summary

The following table summarizes the yields of mono- and di-brominated products from the bromination of a 4-substituted 1H-indazole with a nitro group.

Substituent at C4 Brominating Agent Equivalents of Brominating Agent Product(s) Yield (%) Reference
NO₂NBSNot SpecifiedC7-monobromo17[1]
NO₂NBSNot Specified5,7-dibromo21[1]
Sulfonamide (electron-donating)NBS1.1C7-monobromo84[1]
Sulfonamide (electron-donating)NBS1.15,7-dibromo10[1]
Sulfonamide (electron-donating)NBS25,7-dibromo88[1]

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of 4-Nitro-1H-indazole

This protocol is adapted from a study on the regioselective bromination of 4-substituted indazoles.[1]

  • Materials:

    • 4-Nitro-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 4-nitro-1H-indazole in acetonitrile.

    • Add N-bromosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the mono- and di-brominated products.

Protocol 2: General Procedure for C3-Bromination of Nitroindazoles

This is a general procedure based on methods reported for the C3-bromination of nitroindazoles.[2]

  • Materials:

    • Substituted Nitroindazole (e.g., 5-nitroindazole or 6-nitroindazole)

    • Bromine (Br₂)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the nitroindazole in DMF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in DMF to the cooled solution.

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice water.

    • Collect the precipitated product by filtration.

    • Wash the solid with water and dry to obtain the crude 3-bromo-nitroindazole.

    • Recrystallize or purify by column chromatography if necessary.

Visualizations

bromination_pathway nitroindazole Nitroindazole monobromo Mono-bromonitroindazole (Desired Product) nitroindazole->monobromo Brominating Agent (e.g., NBS) Selective Conditions dibromo Di-bromonitroindazole (Side Product) monobromo->dibromo Excess Brominating Agent or Harsh Conditions

Caption: Reaction pathway for the bromination of nitroindazole.

troubleshooting_workflow start Start Bromination Experiment check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction low_yield Low Yield of Mono-bromo Product? check_reaction->low_yield over_bromination Over-bromination Observed? low_yield->over_bromination Yes no_reaction No Reaction? low_yield->no_reaction No adjust_stoichiometry Adjust Stoichiometry of Brominating Agent over_bromination->adjust_stoichiometry Yes end Successful Bromination over_bromination->end No check_reagents Check Reagent Quality and Solubility no_reaction->check_reagents Yes no_reaction->end No optimize_temp Optimize Reaction Temperature adjust_stoichiometry->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->check_reaction use_catalyst Consider Using a Catalyst check_reagents->use_catalyst use_catalyst->check_reaction

Caption: Troubleshooting workflow for nitroindazole bromination.

References

Technical Support Center: Recrystallization of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-6-chloro-4-nitro-1H-indazole by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: A specific, universally ideal solvent for this compound is not well-documented in the literature. Therefore, a solvent screening is necessary to identify the most effective recrystallization solvent. The ideal solvent will dissolve the compound completely at elevated temperatures but only sparingly at room temperature or below.

Q2: How do I perform a solvent screening?

A2: A systematic solvent screening is a crucial first step. This involves testing the solubility of a small amount of your crude compound in various solvents at both room temperature and at the solvent's boiling point. A detailed protocol for solvent screening is provided in the "Experimental Protocols" section below.

Q3: My compound is not crystallizing upon cooling. What should I do?

A3: This is a common issue that may be due to several factors:

  • Too much solvent: The concentration of the compound may be too low for crystals to form. Try boiling off some of the solvent to increase the concentration.[1][2]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[1][3]

  • High purity of the compound: Sometimes, very pure compounds are slow to crystallize.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Leaving the flask to cool on a benchtop rather than placing it directly in an ice bath can promote slower cooling.

Q5: I have a very low yield after recrystallization. What are the possible causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This is a primary cause of low recovery, as a significant amount of the compound may remain dissolved in the mother liquor.[2][3]

  • Premature crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your glassware is pre-heated and the filtration is performed quickly.

  • Washing with room temperature solvent: Always use ice-cold solvent to wash the crystals after filtration to minimize dissolution of the product.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.[1][2]- Scratch the inner wall of the flask with a glass rod.[1][2]- Add a seed crystal of the pure compound.[3]
Compound "oils out" - Cooling is too rapid.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount more solvent, and cool slowly.[1]- Consider purifying by another method, such as column chromatography, if impurities are the issue.
Low crystal yield - Too much solvent was used.- Crystals were lost during filtration.- Product dissolved during washing.- Use the minimum amount of hot solvent necessary for dissolution.[3]- Ensure the solution is cooled sufficiently before filtering.- Wash crystals with a minimal amount of ice-cold solvent.[3]
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).

Experimental Protocols

Solvent Screening Protocol

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent from the table below, drop by drop at room temperature, until the solid dissolves or it is clear it is insoluble. Record the solubility at room temperature.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • Record the solubility at the boiling point.

  • Allow the hot, saturated solutions to cool to room temperature and then place them in an ice bath.

  • Observe for crystal formation. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, and will yield good crystal formation upon cooling.

General Recrystallization Protocol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate and stirring. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper. Ensure the solid is completely dry before weighing to determine the yield.[3]

Table of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78MediumA versatile solvent for many organic compounds.
Methanol65MediumSimilar to ethanol but more polar.
Isopropanol82MediumAnother common alcohol for recrystallization.
Acetone56MediumGood solvent but low boiling point can be a challenge.
Ethyl Acetate77Low-MediumA common, relatively non-polar solvent.
Heptane/Hexane~69-98LowNon-polar solvents, often used in combination with more polar solvents.
Toluene111LowHigh boiling point, useful for less soluble compounds.
Acetic Acid118HighCan be a good solvent for some nitrogen-containing heterocycles.

Visual Guides

Caption: General workflow for the recrystallization process.

TroubleshootingTree Start Crystals not forming? TooMuchSolvent Too much solvent? Start->TooMuchSolvent Boil Boil off some solvent TooMuchSolvent->Boil Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Scratch Scratch flask or add seed crystal Supersaturated->Scratch Yes OilingOut Compound 'oiling out'? Supersaturated->OilingOut No Reheat Reheat, add solvent, cool slowly OilingOut->Reheat Yes LowYield Low yield? OilingOut->LowYield No CheckSolvent Review solvent volume and washing procedure LowYield->CheckSolvent Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Sonogashira coupling of electron-deficient aryl halides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and achieve successful reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Low or No Product Yield

Q1: My Sonogashira coupling with an electron-deficient aryl bromide is giving a low yield. What are the first things I should check?

A1: When troubleshooting a low-yielding Sonogashira reaction with an electron-deficient aryl bromide, consider the following factors:

  • Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[1] Consider switching to a more robust ligand such as XPhos or SPhos.

  • Copper Co-catalyst: While copper(I) salts facilitate the reaction by increasing the acidity of the terminal alkyne, they can also promote the unwanted homocoupling of the alkyne (Glaser-Hay coupling).[1] If you observe significant homocoupling byproduct, consider running the reaction under copper-free conditions.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Amine bases like triethylamine or diisopropylethylamine are commonly used, often as the solvent as well.[2] However, for challenging substrates, stronger inorganic bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF, NMP, or THF may be more effective.[2]

  • Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides, and especially chlorides, may require elevated temperatures to facilitate the oxidative addition step.[1] A gradual increase in temperature (e.g., to 60-80 °C) can improve the reaction rate and yield.

Q2: I am attempting to couple an electron-deficient aryl chloride and see no product formation. What are the key considerations for these challenging substrates?

A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Sonogashira couplings due to the strength of the C-Cl bond.[1] To achieve successful coupling with electron-deficient aryl chlorides, consider the following:

  • High-Activity Catalyst Systems: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough. The use of specialized palladium precatalysts in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary.[1] Palladacycle catalysts have also shown promise for the coupling of aryl chlorides.

  • Elevated Temperatures: Reactions involving aryl chlorides almost always require higher temperatures than those with aryl bromides or iodides. Temperatures in the range of 100-120 °C are common. Microwave irradiation can also be an effective technique to accelerate these reactions.[3]

  • Copper-Free Conditions: Interestingly, copper has been observed to inhibit the Sonogashira reaction of aryl chlorides.[1] Therefore, employing a copper-free protocol is highly recommended for these substrates.

  • Careful Optimization of Base and Solvent: The combination of a strong base (e.g., Cs₂CO₃) and a high-boiling point polar aprotic solvent (e.g., NMP, DMSO) is often required to drive the reaction to completion.

Issue: Prominent Side Reactions

Q3: My reaction mixture shows a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser-Hay product). How can I minimize this?

A3: The formation of diynes through oxidative homocoupling of the terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. To mitigate this:

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst from the reaction. Numerous copper-free Sonogashira protocols have been developed for this purpose.[1][4]

  • Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Rigorous Degassing: The presence of oxygen can promote the oxidative homocoupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing a significant amount of the hydrodehalogenated arene as a byproduct. What causes this and how can I prevent it?

A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. The mechanism can be complex, but it is often promoted by the presence of a hydrogen source and a reducing agent in the catalytic cycle.[5] To minimize hydrodehalogenation:

  • Choice of Solvent and Base: Certain solvent/base combinations can act as hydride sources. For example, the use of alcohols as solvents with strong bases can lead to the formation of palladium hydride species that are responsible for hydrodehalogenation.[5] Using aprotic solvents and carefully selecting the base can help to minimize this side reaction.

  • Amine Quality: Impurities in amine bases can sometimes contribute to hydrodehalogenation. Using a freshly distilled or high-purity amine base may be beneficial.

  • Reaction Temperature: In some cases, higher reaction temperatures can favor hydrodehalogenation. If possible, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q5: What is the general order of reactivity for aryl halides in the Sonogashira coupling?

A5: The general order of reactivity for aryl halides in the Sonogashira coupling follows the trend of carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F. Aryl iodides are the most reactive, while aryl chlorides are significantly less reactive and aryl fluorides are generally unreactive under standard conditions.[1]

Q6: What is the role of the copper(I) co-catalyst in the Sonogashira reaction?

A6: The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira coupling. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. This process is generally faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[1]

Q7: When should I consider using a copper-free Sonogashira protocol?

A7: You should consider a copper-free protocol under the following circumstances:

  • When you observe significant alkyne homocoupling (Glaser-Hay product).

  • When you are using an electron-deficient aryl chloride, as copper can inhibit the reaction.[1]

  • When your substrate or product is sensitive to copper.

  • When simplifying product purification by eliminating copper salts is desirable.

Q8: What are the best practices for setting up a Sonogashira reaction to ensure success with challenging substrates?

A8: For challenging electron-deficient aryl halides, the following best practices are recommended:

  • Use High-Purity Reagents: Ensure your aryl halide, alkyne, solvent, and base are of high purity and free from water and oxygen.

  • Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen, which can lead to catalyst deactivation and side reactions. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Catalyst and Ligand Selection: Choose a palladium precatalyst and ligand system known to be effective for your specific class of aryl halide. For electron-deficient aryl chlorides, consider palladacycles or catalysts with bulky, electron-rich phosphine ligands.

  • Systematic Optimization: If the reaction is not proceeding as expected, systematically optimize the reaction parameters, including the catalyst loading, base, solvent, and temperature.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various electron-deficient aryl halides. Please note that yields are highly substrate and condition dependent.

Table 1: Sonogashira Coupling of Electron-Deficient Aryl Bromides

Aryl BromideAlkynePd Source (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)5Et₃NTHF60~85
4-BromobenzonitrilePhenylacetylenePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Dioxane100>95
Methyl 4-bromobenzoate1-OctynePd(PPh₃)₄ (3)5Et₃NDMF80~90
1-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)5Et₃NTHFRT~92

Table 2: Sonogashira Coupling of Electron-Deficient Aryl Chlorides

Aryl ChlorideAlkynePd Source (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
4-ChloroacetophenonePhenylacetylenePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH110~80
4-ChlorobenzonitrilePhenylacetylenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene120>90
2-Chloro-5-nitropyridineTMS-acetylenePdCl₂(dppf) (5)Cs₂CO₃DMF100~75
1-Chloro-4-nitrobenzenePhenylacetylenePalladacycle (2)K₂CO₃NMP130~88

Experimental Protocols

Detailed Methodology for a Copper-Free Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Bromoacetophenone

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-bromoacetophenone (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing the celite with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation (from Cu cycle) Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Deprotonation (H-C≡CR, Base) Cu(I)-C≡CR->Cu(I)X to Pd cycle

Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Check Starting Materials (Purity, Degradation) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) start->side_reactions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_sm->optimize_catalyst optimize_base_solvent Optimize Base and Solvent check_conditions->optimize_base_solvent side_reactions->optimize_base_solvent Dehalogenation Observed copper_free Consider Copper-Free Protocol side_reactions->copper_free Homocoupling Observed success Successful Reaction optimize_catalyst->success optimize_base_solvent->success copper_free->success

Caption: A troubleshooting workflow for low-yielding Sonogashira reactions.

References

Technical Support Center: Synthesis of 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing 3-substituted indazoles?

A1: Several robust methods are widely used, each with its advantages:

  • Palladium-Catalyzed Cross-Coupling: This is the most versatile approach. The Suzuki-Miyaura reaction is used to form C-C bonds (e.g., 3-aryl-indazoles), while the Buchwald-Hartwig amination is used for C-N bonds (e.g., 3-aminoindazoles).[1][2] These methods are popular due to their broad substrate scope and tolerance of various functional groups.[3][4]

  • Transition-Metal-Catalyzed C-H Activation: Modern methods involving rhodium (Rh) or cobalt (Co) catalysts allow for the direct functionalization of the indazole C-H bond, offering high atom economy.[5][6][7] This is particularly useful for synthesizing 3-acyl or N-aryl-2H-indazoles.[8]

  • Cycloaddition Reactions: The [3+2] cycloaddition of arynes with diazo compounds or N-tosylhydrazones provides a direct route to the indazole core with substitution at the 3-position.[9]

  • Photoredox and Electrochemical Catalysis: These emerging techniques use visible light or electricity to drive the reaction, often under mild conditions, providing novel pathways for indazole synthesis.[10][11][12]

Q2: How do I select the appropriate synthetic method for my target 3-substituted indazole?

A2: The choice depends on the desired substituent and the available starting materials. The following decision-making workflow can guide your selection.

start What is the desired substituent at C-3? aryl_alkyl Aryl or Alkyl Group (C-C Bond) start->aryl_alkyl amino Amino Group (C-N Bond) start->amino acyl Acyl Group (C-C Bond) start->acyl other Other Functional Groups start->other suzuki Suzuki-Miyaura Coupling aryl_alkyl->suzuki If starting with 3-haloindazole ch_act_cc C-H Activation (for Aryl) aryl_alkyl->ch_act_cc If starting with unfunctionalized indazole buchwald Buchwald-Hartwig Amination amino->buchwald If starting with 3-haloindazole ch_act_cn C-H Activation (for Acyl) acyl->ch_act_cn Via C-H activation of azobenzenes cyclo [3+2] Cycloaddition (from Hydrazones) other->cyclo start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst/ligand combination optimal? start->check_catalyst check_base Is the base/solvent system appropriate? start->check_base check_reagents Are reagents (especially boronic acid) pure? start->check_reagents change_catalyst Action: Screen different Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., XPhos, SPhos). check_catalyst->change_catalyst No change_base Action: Try Cs₂CO₃ or K₃PO₄. Use a dioxane/water mixture. check_base->change_base No purify_reagents Action: Use fresh boronic acid or convert to a pinacol ester. Ensure solvents are degassed. check_reagents->purify_reagents No setup 1. Reaction Setup (Add reagents, catalyst, base, solvent under inert gas) reaction 2. Heating (Conventional or Microwave) setup->reaction workup 3. Aqueous Workup (Quench, extract, wash) reaction->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Product Analysis (NMR, MS) purify->analysis

References

Technical Support Center: Purification of Halogenated Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of halogenated nitroindazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity materials. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of halogenated nitroindazoles?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as substituted anilines or benzaldehydes.[1]

  • Positional Isomers: Halogenation or nitration can sometimes occur at different positions on the indazole ring, leading to isomeric impurities that can be difficult to separate.

  • Diazoamino Compounds: During diazotization reactions in the synthesis pathway, the formation of a yellow precipitate, presumed to be a diazoamino compound, can occur, especially with slow addition of reagents like sodium nitrite.[2] This impurity is often insoluble in most organic solvents.[2]

  • By-products from Halogenation: The use of halogenating agents can lead to the formation of over-halogenated or other related substances.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF or acetic acid.[1][3]

Q2: Which purification technique is most suitable for my halogenated nitroindazole compound?

A2: The choice of technique depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization: This is the preferred method for removing minor impurities from a solid product, especially when the desired compound is highly crystalline. It is effective for removing impurities with different solubility profiles. A typical procedure involves dissolving the crude material in a hot solvent and allowing it to cool, causing the pure compound to crystallize.[2]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[4][5] It is highly effective for removing impurities that are structurally similar to the target compound. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.[4][6]

  • Liquid-Liquid Extraction: This method is useful for removing impurities that have a significantly different solubility in two immiscible liquids (e.g., an organic solvent and an aqueous solution).[1] It is often used during the initial work-up to remove inorganic salts and highly polar or non-polar by-products.[3][7]

  • Preparative HPLC: For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is often the best choice, although it is typically used for smaller quantities.[5]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Poorly dissolve the compound when cold.

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert to the compound.

Methanol and ethanol are commonly used for nitroindazoles.[2] For halogenated aromatic compounds, solvents like toluene and xylene have also been used, sometimes under pressure for compounds with low solubility.[8] It is often necessary to test a range of solvents to find the optimal one.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower amount of crystalline product is recovered than expected.

  • The product seems to remain dissolved in the mother liquor even after cooling.

Possible Causes & Solutions:

Possible Cause Solution
Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Action: Try a solvent in which the compound is less soluble, or use a co-solvent system (e.g., methanol/water).
Excessive Solvent Using too much solvent will keep the product dissolved. Action: Reduce the volume of solvent used. If too much was added, carefully evaporate some of the solvent to reach the saturation point before cooling.[3]
Premature Crystallization The product crystallized too quickly during hot filtration, leading to loss of material. Action: Pre-heat the filtration funnel and flask. Use a small amount of extra hot solvent to wash the equipment and combine it with the filtrate.
Incomplete Crystallization The cooling period was too short or the final temperature was not low enough. Action: Extend the cooling time, and consider placing the flask in an ice bath or refrigerator to maximize crystal formation.
Problem 2: Persistent Impurities Detected After Purification

Symptoms:

  • Analysis (e.g., by HPLC, TLC, or NMR) shows the presence of one or more impurities after a purification step.

  • The melting point of the product is broad or lower than the literature value.[2]

Possible Causes & Solutions:

Possible Cause Solution
Co-crystallization The impurity has a similar structure and solubility to the product and crystallizes with it. Action: Attempt recrystallization from a different solvent system. If this fails, column chromatography is likely required.[4]
Inadequate Chromatographic Separation The mobile phase in column chromatography is not optimal for separating the impurity. Action: Adjust the polarity of the eluent. Run analytical TLC with various solvent systems to find the best separation before attempting column chromatography again.
Compound Degradation The compound may be unstable under the purification conditions (e.g., heat during recrystallization, acidic/basic conditions). Action: Use milder conditions. For chromatography, consider using a neutral stationary phase like alumina. For recrystallization, select a lower-boiling solvent.
Overloaded Column Too much crude material was loaded onto the chromatography column, leading to poor separation. Action: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Data Presentation

Table 1: Recrystallization Data for 5-Nitroindazole

ParameterCrude ProductAfter First Recrystallization
Appearance Yellow/Brown SolidPale Yellow Needles
Melting Point 204-206 °C208-209 °C
Solvent -Methanol
Yield 80-96%72-80%
Data sourced from Organic Syntheses procedure for 5-nitroindazole.[2]

Table 2: General Guide for Column Chromatography Solvents

Compound PolarityStationary PhaseTypical Mobile Phase System
Non-polar to Moderately Polar Silica Gel (Normal Phase)Hexanes / Ethyl Acetate
Moderately Polar to Polar Silica Gel (Normal Phase)Dichloromethane / Methanol
Polar C18 (Reverse Phase)Water / Acetonitrile or Water / Methanol

Experimental Protocols

Protocol 1: Recrystallization of a Halogenated Nitroindazole

This protocol is adapted from the procedure for purifying 5-nitroindazole.[2]

  • Dissolution: Place the crude halogenated nitroindazole (e.g., 10 g) into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of decolorizing charcoal (approx. 0.5 g). Swirl the mixture and bring it back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in an oven at 80–90 °C or in a vacuum desiccator until a constant weight is achieved.[2]

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[4] Allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

PurificationWorkflow cluster_start Initial Stage cluster_purification Purification Cycle cluster_end Final Stage Crude Crude Halogenated Nitroindazole Analysis1 Purity Analysis (TLC, HPLC, NMR) Crude->Analysis1 Decision Select Method Analysis1->Decision Recrystal Recrystallization Decision->Recrystal High crystallinity & minor impurities Chrom Column Chromatography Decision->Chrom Similar polarity impurities Extract Extraction Decision->Extract Gross polarity differences Analysis2 Purity Analysis Recrystal->Analysis2 Chrom->Analysis2 Extract->Analysis2 Pure Pure Product (>98%) Analysis2->Pure Meets Specs Impure Insufficient Purity Analysis2->Impure Fails Specs Impure->Decision Re-purify

Caption: General workflow for the purification of halogenated nitroindazoles.

TroubleshootingImpurities cluster_characterize Step 1: Characterization cluster_action Step 2: Action cluster_outcome Step 3: Verification Start Impurity Detected in Final Product Characterize Characterize Impurity (NMR, MS) Start->Characterize Isomer Is it a positional isomer? Characterize->Isomer StartMat Is it unreacted starting material? Characterize->StartMat ChangeChrom Optimize Chromatography (e.g., different solvent system, preparative HPLC) Isomer->ChangeChrom Yes ChangeRecrystal Change Recrystallization Solvent Isomer->ChangeRecrystal No StartMat->Isomer No ImproveReaction Optimize Reaction Conditions (e.g., stoichiometry, temperature) StartMat->ImproveReaction Yes Verify Re-run Purification and Analyze ChangeChrom->Verify ChangeRecrystal->Verify ImproveReaction->Verify

Caption: Troubleshooting logic for identifying and removing persistent impurities.

RecrystallizationProcess Start Crude Solid + Min. Hot Solvent Dissolve Complete Dissolution (Hot) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling to Room Temp. Filter->Cool Insoluble Insoluble Impurities (Discarded) Filter->Insoluble Ice Ice Bath (Maximize Yield) Cool->Ice Collect Vacuum Filtration Ice->Collect Wash Wash with Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Contains Soluble Impurities) Collect->MotherLiquor Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

References

stability issues with 3-Bromo-6-chloro-4-nitro-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-6-chloro-4-nitro-1H-indazole in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

Users of this compound may encounter issues related to its solubility and stability in solution. The following table summarizes potential problems, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Action
Difficulty Dissolving Low solubility in the chosen solvent.Attempt dissolution in alternative solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). Gentle heating and sonication may aid dissolution. For reactions involving 3-Chloro-6-nitroindazole and allyl bromide, THF has been used as a solvent.[1]
Solution Discoloration (e.g., turning yellow or brown) Potential degradation of the compound. Nitroaromatic compounds can be susceptible to degradation.Prepare fresh solutions before use. Store stock solutions at 2-8°C in an inert atmosphere and protect from light.[2] Perform a stability check using the provided experimental protocols.
Precipitation from Solution Change in temperature, solvent evaporation, or compound degradation leading to less soluble byproducts.Ensure the storage container is tightly sealed. If precipitation occurs upon cooling, gently warm the solution before use. If degradation is suspected, prepare a fresh solution.
Inconsistent Experimental Results Degradation of the compound in the reaction mixture, leading to lower yields or unexpected side products.Minimize the time the compound is in solution before use. Consider performing reactions at lower temperatures. It is known that electron-withdrawing nitro groups can increase a compound's sensitivity to hydrolysis.[3]
Loss of Reactivity Over Time Gradual degradation of the compound in a stock solution.Prepare stock solutions fresh and in smaller batches. If storing, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: It is recommended to store the solid compound in a cool, dry, and well-ventilated place.[4] For long-term stability, storage in an inert atmosphere at 2-8°C is advised.[2]

Q2: In which solvents is this compound soluble?

Q3: My solution of this compound has changed color. Is it still usable?

A3: A color change, particularly to yellow or brown, may indicate degradation of the compound. It is strongly recommended to prepare fresh solutions before each experiment to ensure the integrity of your results.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been explicitly detailed in the literature, related nitroaromatic compounds are known to be susceptible to certain degradation mechanisms. These can include:

  • Hydrolysis: The nitro group, being electron-withdrawing, can increase the molecule's susceptibility to hydrolysis, especially under acidic or basic conditions.[3]

  • Photodegradation: Exposure to light can induce degradation of nitroaromatic compounds.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

Q5: How can I assess the stability of my this compound solution?

A5: You can perform a stability-indicating assay, such as a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves analyzing your solution at different time points to monitor for any decrease in the parent compound peak and the appearance of new peaks that could be degradation products. A detailed protocol is provided in the "Experimental Protocols" section. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can also help identify potential degradation products and pathways.[3][4][6]

Experimental Protocols

Protocol 1: Assessing Solution Stability by HPLC

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., Acetonitrile, DMF, THF)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). Inject the solution into the HPLC system and record the chromatogram.

  • Incubate Solution: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

HPLC Method Parameters (starting point, may require optimization):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a suitable gradient, for example, 50% B, and increase to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_action Action cluster_outcome Outcome start Stability Issue Encountered (e.g., color change, precipitation) check_storage Verify Storage Conditions (2-8°C, inert atmosphere, dark) start->check_storage check_solvent Review Solvent Choice (e.g., DMF, THF) start->check_solvent prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh check_solvent->prepare_fresh perform_hplc Perform HPLC Stability Assay (Protocol 1) prepare_fresh->perform_hplc compare_results Compare with T=0 Data perform_hplc->compare_results stable Solution is Stable compare_results->stable No significant change unstable Solution is Unstable compare_results->unstable Degradation observed

Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Stress (Heat) parent->thermal hydrolyzed Hydrolyzed Indazole (e.g., replacement of Br or Cl) hydrolysis->hydrolyzed ring_cleavage Ring-Cleaved Products photolysis->ring_cleavage reduced_nitro Reduced Nitro Group (e.g., to nitroso or amino) oxidation->reduced_nitro other Other Unidentified Byproducts thermal->other

Potential degradation pathways for the compound.

References

Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of Bromoindazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromoindazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired side reaction of dehalogenation and maximize the yield of your target compounds.

Troubleshooting Guide: Dehalogenation in Bromoindazole Cross-Coupling Reactions

Dehalogenation, the premature removal of the bromine atom from the indazole ring, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to identifying the potential causes and implementing effective solutions.

dot

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Components cluster_solutions Potential Solutions Problem Significant Dehalogenation Observed Catalyst Catalyst System (Precatalyst & Ligand) Problem->Catalyst Base Base Selection Problem->Base Solvent Solvent Choice Problem->Solvent Temperature Reaction Temperature Problem->Temperature Substrate Substrate Properties (N-H, Sterics) Problem->Substrate Sol_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald ligands) Catalyst->Sol_Catalyst Slow reductive elimination Sol_Base Use Weaker, Non-nucleophilic Base (e.g., K2CO3, Cs2CO3) Base->Sol_Base β-hydride elimination or hydrolysis Sol_Solvent Employ Aprotic, Non-polar Solvent (e.g., Toluene, Dioxane) Solvent->Sol_Solvent Protic solvents can be H-source Sol_Temp Lower Reaction Temperature Temperature->Sol_Temp Promotes side reactions Sol_Substrate Protect Indazole N-H Substrate->Sol_Substrate N-H can interfere Dehalogenation_Mechanism Ar-Pd(II)-Br(L)n Ar-Pd(II)-Br(L)n (Oxidative Addition Product) Ar-Pd(II)-H(L)n Ar-Pd(II)-H(L)n (Palladium Hydride Intermediate) Ar-Pd(II)-Br(L)n->Ar-Pd(II)-H(L)n Hydride Transfer Coupled Product Coupled Product Ar-Pd(II)-Br(L)n->Coupled Product Transmetalation & Reductive Elimination Ar-H Ar-H (Dehalogenated Product) Ar-Pd(II)-H(L)n->Ar-H Reductive Elimination Pd(0)Ln Pd(0)Ln Hydride Source Hydride Source (e.g., Base, Solvent, Water) Hydride Source->Ar-Pd(II)-H(L)n Coupling Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling Partner->Ar-Pd(II)-Br(L)n

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound?

A1: The most plausible synthetic route involves the direct bromination of a 6-chloro-4-nitro-1H-indazole precursor. This electrophilic aromatic substitution typically utilizes a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent system. The regioselectivity of the bromination is directed by the existing substituents on the indazole ring.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The primary safety concerns are associated with the handling of bromine and nitroaromatic compounds. Liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[1][2][3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[1][3] Nitroaromatic compounds are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Q3: How can I control the regioselectivity of the bromination to favor the 3-position?

A3: The directing effects of the substituents on the indazole ring play a crucial role. In the case of 6-chloro-4-nitro-1H-indazole, the pyrazole ring is generally more activated towards electrophilic substitution than the benzene ring, which is deactivated by the chloro and nitro groups. The C3 position of the indazole is often susceptible to electrophilic attack.[4] To enhance regioselectivity, careful control of reaction conditions such as temperature, reaction time, and the choice of brominating agent and solvent is essential.

Q4: What are the expected challenges when scaling up this reaction?

A4: Scaling up presents several challenges, including:

  • Heat Management: Electrophilic aromatic substitution reactions can be exothermic. Proper cooling and monitoring are crucial to prevent runaway reactions.

  • Reagent Addition: The controlled addition of the brominating agent is critical to maintain temperature and minimize side reactions.

  • Mixing: Ensuring efficient mixing in a larger reactor is necessary for homogeneity and consistent reaction progress.

  • Work-up and Product Isolation: Handling larger volumes of reaction mixtures and performing extractions and filtrations require appropriate equipment and safety measures.

  • Purification: Purification of larger quantities of the product may necessitate techniques like preparative chromatography or optimized recrystallization protocols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Deactivated starting material.1. Use a fresh, verified source of bromine or NBS. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Consider using a more reactive brominating agent or a catalytic amount of a Lewis acid, but be cautious of potential side reactions.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity. 2. Over-bromination (di- or tri-brominated products).1. Optimize the solvent and temperature. A less polar solvent may enhance selectivity. 2. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. Monitor the reaction closely to stop it upon consumption of the starting material.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature slightly. 2. Optimize the purification method. Consider column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent mixture.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily. 2. Product is sparingly soluble in common solvents.1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is recommended. 2. Screen a wider range of solvents for recrystallization or for use as an eluent in column chromatography.
Dark-colored Reaction Mixture or Product 1. Formation of bromine-containing byproducts. 2. Decomposition of starting material or product.1. During the work-up, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. 2. Ensure the reaction temperature is not too high and that the starting materials are pure.

Experimental Protocols

Synthesis of 6-chloro-4-nitro-1H-indazole (Starting Material)
Synthesis of this compound

This protocol is a hypothetical procedure based on the synthesis of similar compounds.[4]

Materials and Equipment:

  • 6-chloro-4-nitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a dry round-bottom flask, dissolve 6-chloro-4-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Indazole Synthesis

Brominating Agent Typical Reaction Conditions Advantages Disadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, room temp. to 50 °CEasier to handle than liquid bromine; often provides good regioselectivity.[5]Can be less reactive for highly deactivated substrates.
Liquid Bromine (Br₂) Acetic acid, chloroform, or other inert solvents, often at controlled low temperatures.Highly reactive, suitable for deactivated systems.Highly corrosive and toxic, requires careful handling in a fume hood.[1][6]

Table 2: Troubleshooting Guide with Quantitative Parameters (Hypothetical)

Problem Parameter to Adjust Suggested Range Expected Outcome
Incomplete ReactionReaction Time2 - 24 hoursIncreased conversion of starting material.
Temperature25 - 60 °CIncreased reaction rate.
Poor RegioselectivityMolar ratio of Brominating Agent1.0 - 1.2 equivalentsMinimized formation of di-brominated byproducts.
Low Yield after PurificationRecrystallization SolventTest various solvents (e.g., ethanol/water, ethyl acetate/hexanes)Improved crystal formation and purity.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_main Main Reaction cluster_purification Work-up & Purification 6_chloro_indazole 6-Chloro-1H-indazole nitration Nitration 6_chloro_indazole->nitration 6_chloro_4_nitro_indazole 6-Chloro-4-nitro-1H-indazole nitration->6_chloro_4_nitro_indazole bromination Bromination (NBS or Br₂) 6_chloro_4_nitro_indazole->bromination product This compound bromination->product workup Aqueous Work-up product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product Troubleshooting_Logic start Reaction Issue? low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products no_reaction No Reaction start->no_reaction optimize_conditions Optimize Temp./Time low_yield->optimize_conditions purification_method Optimize Purification low_yield->purification_method control_stoichiometry Control Stoichiometry/ Addition Rate multiple_products->control_stoichiometry change_solvent Change Solvent multiple_products->change_solvent check_reagents Check Reagent Purity/ Activity no_reaction->check_reagents Primary Check no_reaction->optimize_conditions Secondary Check

References

Validation & Comparative

Comparative Bioactivity Analysis of 3-Bromo-6-chloro-4-nitro-1H-indazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 3-Bromo-6-chloro-4-nitro-1H-indazole against other indazole-based compounds. While direct experimental data on the bioactivity of this compound is not currently available in peer-reviewed literature, this document extrapolates its potential activities based on the established biological profiles of structurally similar molecules. The primary focus is on the predicted antileishmanial activity, with a comparative overview of alternative anticancer and kinase inhibitory activities demonstrated by other substituted indazoles.

Predicted Bioactivity: Antileishmanial Agent

Derivatives of the closely related compound, 3-chloro-6-nitro-1H-indazole, have demonstrated significant in vitro activity against various Leishmania species. The proposed mechanism of action for these compounds is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in the mammalian host, making it an attractive drug target.[1][2]

Comparative Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 3-chloro-6-nitro-1H-indazole derivatives against the promastigote stage of different Leishmania species, as determined by the MTT assay.[3] These values serve as a benchmark for the predicted potency of this compound.

Compound IDLeishmania major (IC50 in µM)Leishmania tropica (IC50 in µM)Leishmania infantum (IC50 in µM)
Derivative 4 >200>2005.53
Derivative 5 >200>2004
Derivative 7 >200>200117
Derivative 10 >200>20062
Derivative 11 >200766
Derivative 13 38186110
Glucantime >200>200>200

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives.[3]

Alternative Bioactivities of Substituted Indazoles

The indazole scaffold is a versatile pharmacophore, with various derivatives exhibiting a range of biological activities, including anticancer and kinase inhibition. This section provides a comparative overview of these alternative activities.

Anticancer and Kinase Inhibitory Activities of Indazole Derivatives

The following table summarizes the IC50 values of selected indazole derivatives against various cancer cell lines and kinases. This highlights the potential for developing this compound as an anticancer or kinase inhibitory agent.

Compound ClassTargetSpecific Compound/Cell LineIC50Reference
Anticancer Breast CancerMCF-71.0 µg/mL[4]
Prostate CancerPC34.0 µg/mL[4]
Prostate CancerDU1455.0 µg/mL[4]
Kinase Inhibitor Polo-like kinase 4 (PLK4)PLK4< 0.1 nM[5]
Tpl2 (COT) KinaseTpl2single digit µM[6]
ERK1/2BRAF mutant HT29 cellsPotent Inhibition[7]
Pan-Pim KinasePim1-33-11 nM[5]
Aurora KinaseAurora A13 µM[5]
ITKITK0.23 nM[8]

Experimental Protocols

Antileishmanial Activity: MTT Assay for Leishmania Promastigotes

This protocol is adapted from established methods for determining the viability of Leishmania promastigotes.[9][10][11][12]

  • Cell Culture: Culture Leishmania promastigotes in M-199 medium supplemented with 10% heat-inactivated fetal bovine serum at 25°C.

  • Cell Seeding: Seed promastigotes (2 x 10^5 cells/well) in a 96-well plate.

  • Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for 72 hours at 25°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 25°C.

  • Formazan Solubilization: Add 150 µL of acidified isopropanol (0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

Predicted Antileishmanial Mechanism: Inhibition of Trypanothione Reductase

The trypanothione system is unique to trypanosomatids and is essential for their survival. Trypanothione Reductase (TryR) is a key enzyme in this pathway. Inhibition of TryR leads to an accumulation of reactive oxygen species, causing cellular damage and parasite death.

G cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TrySH2 Reduced Trypanothione T(SH)2 ROS->TrySH2 Oxidizes CellDeath Parasite Cell Death ROS->CellDeath Induces TryS2 Trypanothione Disulfide (TS2) TryS2->TrySH2 Reduction TrySH2->TryS2 TryR Trypanothione Reductase (TryR) TryR->TryS2 Catalyzes Indazole 3-Bromo-6-chloro- 4-nitro-1H-indazole (Predicted Inhibitor) Indazole->TryR Inhibits

Caption: Predicted mechanism of action via Trypanothione Reductase inhibition.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of a novel compound like this compound.

G cluster_workflow Bioactivity Screening Workflow Start Compound Synthesis (3-Bromo-6-chloro- 4-nitro-1H-indazole) PrimaryScreening Primary Screening (e.g., Antileishmanial Assay) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Anticancer, Kinase Assays) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization HitIdentification->LeadOptimization Potent & Selective SecondaryScreening->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

Caption: General workflow for identifying and optimizing bioactive compounds.

Alternative Target Signaling Pathways

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[13][14][15]

G cluster_plk4 PLK4 Signaling Pathway in Cancer PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates Aneuploidy Aneuploidy Centriole->Aneuploidy Aberrant duplication leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Indazole_PLK4 Indazole-based PLK4 Inhibitor Indazole_PLK4->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway in tumorigenesis.

Tpl2 (also known as COT or MAP3K8) is a key kinase in inflammatory signaling pathways and has been implicated in cancer.[7][16][17][18][19]

G cluster_tpl2 Tpl2 (COT) Signaling Pathway Receptor Receptor (e.g., TLR, IL-1R) Tpl2 Tpl2 (COT) Receptor->Tpl2 Activates MEK MEK1/2 Tpl2->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inflammation Inflammation & Cancer Progression ERK->Inflammation Indazole_Tpl2 Indazole-based Tpl2 Inhibitor Indazole_Tpl2->Tpl2 Inhibits

Caption: Tpl2 signaling cascade leading to inflammation and cancer.

The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[1][2][6][20][21]

G cluster_erk ERK1/2 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole_ERK Indazole-based ERK Inhibitor Indazole_ERK->ERK Inhibits

Caption: The canonical ERK1/2 signaling pathway.

References

A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo-6-chloro-4-nitro-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromo-6-chloro-4-nitro-1H-indazole and its structurally related analogs within the broader class of kinase inhibitors. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from well-characterized indazole-based inhibitors to provide a valuable comparative framework. We will focus on key performance indicators, experimental methodologies, and the underlying signaling pathways to inform research and development efforts in oncology and related fields.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] These compounds have shown significant promise in targeting a variety of kinases implicated in cancer cell proliferation, angiogenesis, and survival.

Comparative Kinase Inhibition Profile

To illustrate the potential of substituted indazoles, we present a comparative analysis of Linifanib, a well-studied indazole-based multi-kinase inhibitor, against other prominent kinase inhibitors. This comparison highlights the spectrum of activity and potency that can be achieved with the indazole core.

CompoundTarget KinasesIC50 (nM)Reference
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[3]
Sunitinib VEGFRs, PDGFRs, c-KIT, Flt-32-50(Commercially available data)
Sorafenib VEGFRs, PDGFRβ, c-KIT, B-Raf6-90(Commercially available data)
Pazopanib VEGFRs, PDGFRs, c-KIT10-84[2]
AXL Inhibitor (BGB324) AXL14(Commercially available data)

Table 1: Comparative IC50 values of selected kinase inhibitors. The data for Linifanib is indicative of the potential potency of indazole-based compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are standard methodologies for key assays used to characterize compounds like this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To quantify the potency of a test compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, test compound, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of a test compound on cancer cells.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines with known kinase expression profiles (e.g., HUVEC for angiogenesis studies, K562 for Bcr-Abl).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Mechanisms of Action

Indazole-based kinase inhibitors often target key signaling pathways involved in tumor growth and angiogenesis. A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Inhibitor 3-Bromo-6-chloro-4-nitro- 1H-indazole (Analog) Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

The diagram above illustrates how an indazole-based inhibitor, such as an analog of this compound, can block the activation of VEGFR, thereby inhibiting downstream signaling cascades like the MAPK/ERK and PI3K/Akt/mTOR pathways. This disruption ultimately leads to reduced cell proliferation, survival, and angiogenesis.

Experimental Workflow for Kinase Inhibitor Characterization

The systematic evaluation of a novel kinase inhibitor involves a multi-step process, from initial screening to in-depth cellular characterization.

Kinase_Inhibitor_Workflow Start Synthesize/Acquire This compound Biochemical_Screen Biochemical Kinase Screen (Broad Panel) Start->Biochemical_Screen IC50_Determination IC50 Determination for Hit Kinases Biochemical_Screen->IC50_Determination Cell_Proliferation Cell-Based Proliferation Assays (Cancer Cell Lines) IC50_Determination->Cell_Proliferation Target_Validation Target Engagement & Validation (e.g., Western Blot for p-Kinase) Cell_Proliferation->Target_Validation Downstream_Signaling Analysis of Downstream Signaling Pathways Target_Validation->Downstream_Signaling Lead_Optimization Lead Optimization Downstream_Signaling->Lead_Optimization

Caption: Kinase Inhibitor Characterization Workflow.

This workflow outlines the logical progression for characterizing a novel kinase inhibitor. It begins with broad screening to identify primary targets, followed by quantitative IC50 determination. Subsequent cell-based assays validate the compound's efficacy in a biological context and elucidate its mechanism of action, paving the way for further development and optimization.

Conclusion

While direct experimental data on this compound as a kinase inhibitor is limited in publicly accessible databases, the broader family of indazole-containing molecules has demonstrated significant potential. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers to evaluate this and other novel indazole derivatives. The potent and often multi-targeted nature of these compounds makes them compelling candidates for further investigation in the development of next-generation cancer therapeutics. The provided workflows and pathway diagrams serve as a guide for the systematic characterization and understanding of their mechanisms of action.

References

Comparative Analysis of Substituted Indazoles in Antileishmanial Assays: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of substituted indazoles as potential antileishmanial agents. It summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support informed decision-making in the pursuit of new treatments for leishmaniasis.

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, resistance, and complex administration routes. The indazole scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs. This guide synthesizes data from multiple studies to offer a comparative perspective on the efficacy of various substituted indazole derivatives.

Data Presentation: In Vitro and In Vivo Efficacy

The antileishmanial activity of substituted indazoles has been evaluated against different Leishmania species and life cycle stages (promastigotes and amastigotes). The following tables summarize the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) for various indazole series, providing a clear comparison of their potency and selectivity.

Table 1: Antileishmanial Activity of 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives[1][2]
CompoundLeishmania SpeciesIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesCC50 (µM) - MacrophagesSelectivity Index (SI) (CC50/IC50 Amastigote)
NV6 L. amazonensis0.8 ± 0.10.43 ± 0.0530.5 ± 2.171
L. infantum1.2 ± 0.23.8 ± 0.430.5 ± 2.18
L. mexicana1.0 ± 0.12.2 ± 0.330.5 ± 2.114
NV8 L. amazonensis0.5 ± 0.10.5 ± 0.1> 50> 100
L. infantum0.9 ± 0.21.5 ± 0.3> 50> 33
L. mexicana0.7 ± 0.11.1 ± 0.2> 50> 45
NV16 L. amazonensis0.4 ± 0.10.17 ± 0.0321.9 ± 1.5129
Amphotericin B L. amazonensis0.15 ± 0.020.25 ± 0.04> 50> 200
Table 2: Antileishmanial Activity of 2-Benzyl-5-Nitroindazolin-3-one Derivatives against L. amazonensis[3]
CompoundIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesCC50 (µM) - MacrophagesSelectivity Index (SI) (CC50/IC50 Amastigote)
VATR69 0.85 ± 0.070.78 ± 0.0615.6 ± 1.220
VATR75 0.65 ± 0.050.55 ± 0.0412.5 ± 1.023
VATR82 0.92 ± 0.080.85 ± 0.0718.2 ± 1.521
VATR99 0.78 ± 0.060.69 ± 0.0514.3 ± 1.121
VATR120 0.55 ± 0.040.48 ± 0.0411.5 ± 0.924
VATR131 0.52 ± 0.040.46 ± 0.01> 400875
Amphotericin B 0.12 ± 0.010.21 ± 0.02> 50> 238
Table 3: Antileishmanial Activity of Indazole-Pyrone Hybrids against L. donovani[4][5]
CompoundIC50 (µM) - Axenic AmastigotesIC50 (µM) - Intramacrophage AmastigotesCC50 (µM) - MacrophagesSelectivity Index (SI) (CC50/IC50 Intramacrophage)
6d 5.12 ± 1.154.89 ± 1.5212.52.56
6e 11.89 ± 1.283.25 ± 1.996.251.92
6f 2.48 ± 1.022.25 ± 1.896.252.78
Amphotericin B 0.21 ± 0.030.18 ± 0.02> 50> 277
In Vivo Efficacy

In a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis, the indazole derivative NV6 demonstrated significant leishmanicidal activity.[1][2] When administered intralesionally at concentrations of 10 and 5 mg/kg, NV6 led to a notable reduction in lesion size and parasite load, with efficacy comparable to the positive control, Amphotericin B.[2] In contrast, another derivative, NV16 , which showed high in vitro potency, did not exhibit a significant therapeutic effect in the in vivo model, highlighting the importance of in vivo validation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antileishmanial Assay (MTT Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (1 x 10^6 promastigotes/mL).

  • Compound Addition: Add 100 µL of the test compounds at various concentrations (typically in serial dilutions). Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cytotoxicity Assay on Macrophages

This assay determines the 50% cytotoxic concentration (CC50) of a compound on host cells, typically macrophages.

  • Cell Culture: Culture macrophage cell lines (e.g., J774A.1 or RAW 264.7) in a suitable medium (e.g., DMEM) with FBS in a 96-well plate and incubate at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed.

  • Compound Addition: Replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using the MTT assay as described above or other viability assays like the resazurin reduction assay.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

In Vivo Antileishmanial Assay in BALB/c Mice

This protocol outlines a typical in vivo efficacy study for cutaneous leishmaniasis.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect the mice subcutaneously in the footpad or the base of the tail with stationary-phase Leishmania promastigotes (e.g., 1 x 10^6 parasites).

  • Treatment: Once lesions are established (typically 3-4 weeks post-infection), begin treatment. Administer the test compounds (e.g., intralesionally, orally, or intraperitoneally) at different doses. Include a vehicle control group and a positive control group (e.g., Amphotericin B).

  • Monitoring: Measure the lesion size weekly using a caliper. Monitor the body weight of the mice as an indicator of toxicity.

  • Parasite Load Determination: At the end of the experiment, sacrifice the mice and determine the parasite load in the infected tissue (e.g., footpad, spleen, liver) using methods like limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the lesion size and parasite load between the treated and control groups to determine the efficacy of the compound.

Mandatory Visualization

Trypanothione Reductase Signaling Pathway

A key target for many antileishmanial compounds is the trypanothione reductase (TryR) pathway, which is unique to trypanosomatids and essential for their survival against oxidative stress.

Trypanothione_Reductase_Pathway cluster_parasite Leishmania Parasite NADPH NADPH NADP NADP+ NADPH->NADP e- TryR Trypanothione Reductase (TryR) (Target of Indazoles) TS2 Trypanothione (Oxidized) TryR->TS2 Reduces T_SH_2 Trypanothione (Reduced) TS2->T_SH_2 ROS Reactive Oxygen Species (ROS) (from Macrophage) T_SH_2->ROS Reduces Detox Detoxification T_SH_2->Detox H2O H2O Detox->H2O

Caption: The Trypanothione Reductase (TryR) pathway in Leishmania.

Experimental Workflow for In Vitro Antileishmanial Drug Screening

The following diagram illustrates the typical workflow for screening compounds for antileishmanial activity in vitro.

Antileishmanial_Screening_Workflow cluster_workflow In Vitro Antileishmanial Screening start Start: Compound Library promastigote_assay Promastigote Viability Assay (e.g., MTT) start->promastigote_assay determine_ic50 Determine IC50 promastigote_assay->determine_ic50 cytotoxicity_assay Macrophage Cytotoxicity Assay determine_ic50->cytotoxicity_assay calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 determine_cc50->calculate_si amastigote_assay Intracellular Amastigote Assay calculate_si->amastigote_assay If SI is favorable determine_ec50 Determine EC50 amastigote_assay->determine_ec50 lead_identification Lead Compound Identification determine_ec50->lead_identification

References

A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Indazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1][2] The robust and accurate characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their physicochemical properties. This guide provides a comparative overview of the principal analytical methods employed for the characterization of indazole derivatives, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Spectroscopic Methods

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of indazole derivatives. These methods provide detailed information about the connectivity of atoms, functional groups, and the overall electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and indispensable tool for the structural characterization of indazole derivatives.[1] It allows for the unambiguous determination of the substitution pattern on the indazole ring, particularly in distinguishing between N-1 and N-2 isomers.[1][3] Both ¹H and ¹³C NMR are routinely used, with advanced techniques like gHMQC and gHMBC providing further structural insights.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in indazole derivatives.[5][6] Characteristic absorption bands can confirm the presence of N-H, C=O, C-N, and other significant bonds.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of indazole derivatives and for obtaining information about their fragmentation patterns, which can aid in structural elucidation.[6][7] High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, enabling the determination of the elemental composition.[8]

Table 1: Comparison of Spectroscopic Methods for Indazole Characterization

MethodInformation ProvidedAdvantagesLimitationsTypical Experimental Data
¹H NMR Number, environment, and connectivity of protons.High resolution, non-destructive, excellent for isomer differentiation.Can have complex spectra for large molecules.Chemical shifts (δ) in ppm, coupling constants (J) in Hz.
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR, good for identifying skeletal structure.Lower sensitivity than ¹H NMR.Chemical shifts (δ) in ppm.
IR Presence of functional groups.Fast, simple, non-destructive.Provides limited structural information on its own.Absorption bands in cm⁻¹.
MS Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Can be destructive, may not distinguish isomers.Mass-to-charge ratio (m/z).
HRMS Exact molecular weight and elemental composition.Highly accurate mass determination.Higher cost and complexity.Precise m/z values.
Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of indazole derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of indazole derivatives in complex mixtures.[9] Reversed-phase HPLC is a common mode used for these compounds.[10]

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable indazole derivatives. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities.[11]

Column Chromatography: This is a fundamental purification technique used to isolate indazole derivatives from reaction mixtures, often employing silica gel as the stationary phase.[1][6]

Table 2: Comparison of Chromatographic Methods for Indazole Analysis

MethodPrimary UseStationary PhaseMobile PhaseDetection
HPLC Purity assessment, quantification, separation.C18 silica gelMethanol/Water, Acetonitrile/WaterUV-Vis, MS
GC Analysis of volatile derivatives.Polysiloxane-based capillary columnsInert gas (e.g., Nitrogen, Helium)Flame Ionization (FID), MS
Column Purification of reaction mixtures.Silica gelOrganic solvent mixtures (e.g., Hexane/Ethyl Acetate)TLC, UV
X-ray Crystallography

For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[11][12] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13] It is particularly valuable for definitively establishing the regiochemistry of substitution on the indazole ring.[7]

Experimental Protocols

Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the indazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure.

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., HPLC-grade methanol and water) in the desired ratio. Degas the mobile phase to prevent bubble formation.

  • Sample Preparation: Dissolve a small amount of the indazole derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system, including the column (e.g., a C18 column), with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[10] Set the UV detector to an appropriate wavelength for detection.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10-20 µL) of the sample onto the column and start the data acquisition.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification.

X-ray Crystallography

  • Crystal Growth: Grow single crystals of the indazole derivative suitable for diffraction (typically >0.1 mm in all dimensions).[12] This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., MoKα radiation) is directed at the crystal, and the diffraction pattern is recorded.[11]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.

  • Structure Analysis: Analyze the final crystal structure to determine bond lengths, angles, and intermolecular interactions.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analytical methods for characterizing indazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Structure & Purity Synthesis Synthesis of Indazole Derivative Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental Elemental Analysis Purification->Elemental Xray X-ray Crystallography NMR->Xray For unambiguous structure HPLC HPLC/GC (Purity) NMR->HPLC

Caption: General workflow for the characterization of a novel indazole derivative.

G Start Mixture of N-1 and N-2 Indazole Isomers Separation Column Chromatography Start->Separation Fraction1 Fraction 1 (e.g., N-1 Isomer) Separation->Fraction1 Fraction2 Fraction 2 (e.g., N-2 Isomer) Separation->Fraction2 NMR1 1H & 13C NMR of Fraction 1 Fraction1->NMR1 NMR2 1H & 13C NMR of Fraction 2 Fraction2->NMR2 Analysis Compare Chemical Shifts (e.g., C7a, H7) NMR1->Analysis NMR2->Analysis Xray X-ray Crystallography (for one isomer) Analysis->Xray If ambiguity remains Conclusion Unambiguous Assignment of Both Isomers Analysis->Conclusion If spectra are distinct Xray->Conclusion

Caption: Workflow for the separation and identification of N-1 and N-2 indazole isomers.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Bromo-6-chloro-4-nitro-1H-indazole, a key intermediate in pharmaceutical development. The purity of this compound is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes the analytical workflow for robust purity determination.

Introduction

This compound is a heterocyclic compound whose structural integrity and purity are paramount in drug synthesis. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation products, can significantly impact the pharmacological and toxicological profile of the final drug substance.[1] Therefore, rigorous analytical testing is essential to identify and quantify any potential impurities. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound.

Potential Impurities in the Synthesis of this compound

A plausible synthetic route for this compound starts from 2-chloro-4-nitrotoluene. The synthesis involves a bromination step followed by a cyclization reaction. Based on this pathway, several potential impurities could be present in the final product.

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
2-chloro-4-nitrotolueneUnreacted starting material
2-bromo-6-chloro-4-nitrotolueneIntermediate
3,5-Dibromo-2-chloro-4-nitrotolueneOver-bromination byproduct
5-Bromo-6-chloro-4-nitro-1H-indazoleRegioisomer from cyclization
7-Bromo-6-chloro-4-nitro-1H-indazoleRegioisomer from cyclization
6-chloro-4-nitro-1H-indazoleIncomplete bromination

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of unknown impurities, and throughput.

Table 2: Comparison of HPLC, NMR, and MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ions.
Primary Use Quantification of the main component and known impurities.[2]Structural elucidation and quantification of the main component and impurities.Identification of unknown impurities and confirmation of molecular weight.[2]
Strengths High precision and accuracy for quantification; High sensitivity; Robust and reproducible.Provides detailed structural information; Can be quantitative (qNMR).Extremely high sensitivity; Provides molecular weight and fragmentation information for structural clues.[2]
Limitations Requires reference standards for impurity identification and quantification; May not separate all impurities.Lower sensitivity compared to HPLC and MS; Complex spectra for mixtures.Quantification can be challenging without standards; Ionization efficiency can vary between compounds.
Typical Output Chromatogram with peaks representing separated compounds.Spectrum with signals corresponding to different atomic nuclei.Mass spectrum showing the relative abundance of ions with different m/z values.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and for the separation of its potential impurities.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the identification and quantification of impurities.

Table 4: NMR Method Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Concentration ~5-10 mg/mL~20-50 mg/mL
Temperature 25 °C25 °C
Reference Tetramethylsilane (TMS) at 0.00 ppmDMSO-d₆ at 39.52 ppm
Acquisition Parameters 32 scans, 30° pulse, 2s relaxation delay1024 scans, 30° pulse, 2s relaxation delay

Predicted Chemical Shifts:

  • ¹H NMR (DMSO-d₆): Aromatic protons are expected to appear in the range of 7.5-8.5 ppm. The N-H proton of the indazole ring will likely be a broad singlet at higher chemical shifts (>10 ppm).

  • ¹³C NMR (DMSO-d₆): Aromatic carbons are expected in the 110-150 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 5: MS Method Parameters

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode Positive and Negative-
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap-
Source Temperature 120 °C250 °C
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)70 eV
Fragmentation Collision-Induced Dissociation (CID) for MS/MS-
Sample Introduction Infusion or coupled with HPLC (LC-MS)Direct insertion probe or coupled with GC (GC-MS)

Expected m/z values:

  • [M+H]⁺: 275.9, 277.9, 279.9 (due to bromine and chlorine isotopes)

  • [M-H]⁻: 273.9, 275.9, 277.9 (due to bromine and chlorine isotopes)

  • EI Fragmentation: Expect to see fragments corresponding to the loss of NO₂, Br, and Cl.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC Analysis (Quantitative Purity) Initial_Checks->HPLC Primary quantitative method NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Initial_Checks->NMR Structural verification MS Mass Spectrometry (Molecular Weight & Impurity ID) Initial_Checks->MS Molecular weight confirmation Purity_Check Purity > 99%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Accept Batch Purity_Check->Pass Yes Fail Further Purification / Re-synthesis Purity_Check->Fail No

Purity Assessment Workflow

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. HPLC provides accurate quantitative data on the main component and known impurities. NMR spectroscopy is invaluable for unambiguous structural confirmation and the identification of unknown impurities. Mass spectrometry offers high sensitivity for detecting trace impurities and confirming molecular weights. By employing these methods in a structured workflow, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

Unlocking Precision: A Comparative Guide to the Docking Scores of Nitroindazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of nitroindazole-based compounds as kinase inhibitors, supported by experimental data from various in-silico studies. The data is presented to facilitate informed decisions in the design and development of novel kinase-targeted therapies.

This guide summarizes the docking scores of nitroindazole and related indazole derivatives against a panel of therapeutically relevant protein kinases. The data, compiled from multiple computational studies, offers a comparative landscape of the potential inhibitory activity of these compounds. Understanding these binding affinities is a critical first step in the rational design of potent and selective kinase inhibitors.

Comparative Docking Scores

The following table summarizes the molecular docking scores of various nitroindazole and indazole-based inhibitors against several protein kinases. The docking score, typically represented in kcal/mol, is a measure of the binding affinity between a ligand (the inhibitor) and its target protein. A more negative score generally indicates a stronger binding affinity.

CompoundTarget KinasePDB IDDocking Score (kcal/mol)Reference
5-NitroindazoleRibosomal protein S6 kinase alpha-66G77-6.884[1]
5-NitroindazoleCyclin-dependent protein kinase-2 (CDK2)1AQ1-7.515[1]
5-NitroindazoleInsulin-like growth factor-1 Receptor1K3A-6.754[1]
Indazole Derivative (SMO)VEGFR-24AGD-6.99[2]
Indazole Derivative (SBS)VEGFR-24AGD-6.96[2]
Indazole Derivative (SOT)VEGFR-24AGD-6.88[2]
Indazole Derivative (SS)VEGFR-24AG8-7.39[2]
Indazole Derivative (SSA)VEGFR-24AG8-6.71[2]
Indazole Derivative (SMO)VEGFR-24AG8-6.70[2]
2-PhenylbenzimidazoleAurora B4C2V-8.2[3]

Experimental Protocols

The presented docking scores were obtained through molecular docking simulations, a computational technique used to predict the binding orientation and affinity of a ligand to a protein. While specific parameters may vary between studies, the general workflow for such an experiment is as follows:

1. Preparation of the Protein Structure:

  • The three-dimensional crystal structure of the target kinase is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural inconsistencies. This is often done using tools like the Protein Preparation Wizard in Schrödinger's Maestro or AutoDockTools.

2. Ligand Preparation:

  • The 2D structure of the nitroindazole-based inhibitor is drawn using chemical drawing software.

  • The 2D structure is converted to a 3D conformation.

  • The ligand's geometry is optimized, and charges are assigned to each atom. This step is crucial for accurate docking and can be performed using software like LigPrep in the Schrödinger suite.

3. Grid Generation:

  • A grid box is defined around the active site of the kinase. This box specifies the region where the docking software will search for possible binding poses of the ligand.

  • The grid is prepared to represent the properties of the receptor, such as electrostatic and van der Waals potentials.

4. Molecular Docking:

  • The prepared ligand is docked into the grid-defined active site of the protein using a docking algorithm.

  • Commonly used docking programs include AutoDock, Glide, and GOLD. These programs use scoring functions to evaluate and rank the different binding poses of the ligand.

  • The docking process can be performed at different levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP), with increasing computational cost and accuracy.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose and the corresponding docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of binding.

  • Visualization of the protein-ligand complex is performed using molecular graphics software like PyMOL or Maestro.

Signaling Pathways

The kinases targeted by nitroindazole-based inhibitors are key components of various signaling pathways that regulate critical cellular processes. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and their potential therapeutic effects.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4] Its dysregulation is implicated in several diseases, including neurodegenerative disorders and cancer.

GSK3B_Signaling cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Complex cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled Insulin Insulin PI3K PI3K Insulin->PI3K Dvl Dvl Frizzled->Dvl LRP5/6 LRP5/6 LRP5/6->Dvl Axin Axin Dvl->Axin Inhibits Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibits Beta-Catenin β-Catenin GSK3B->Beta-Catenin Phosphorylates for Degradation Axin->GSK3B APC APC APC->GSK3B Degradation Beta-Catenin->Degradation TCF/LEF TCF/LEF Beta-Catenin->TCF/LEF Gene_Transcription Gene Transcription (Proliferation, etc.) TCF/LEF->Gene_Transcription

Caption: GSK-3β signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, including centrosome maturation, spindle formation, and cytokinesis.[5] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.

Aurora_Kinase_Signaling cluster_mitosis Mitosis cluster_aurora Aurora Kinase Activity cluster_functions Cellular Functions G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Regulation Cytokinesis Aurora_B->Cytokinesis_Regulation

Caption: Aurora Kinase signaling in mitosis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis, the formation of new blood vessels.[6] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.

VEGFR_Signaling cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Permeability Permeability VEGFR->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole (CAS No. 885519-92-6) is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of hazardous halogenated and nitroaromatic compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation: this compound must be treated as hazardous waste. It falls under the category of halogenated organic compounds due to the presence of bromine and chlorine. This waste must be segregated from non-halogenated solvents and other waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[1][2]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.[1][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number "885519-92-6," and the accumulation start date. The label should also indicate the primary hazards (e.g., Toxic, Irritant).

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation. The container must remain closed except when adding waste.

  • Disposal Request: Once the container is nearly full (not exceeding 90% capacity) or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for a pickup by qualified hazardous waste personnel.[3]

  • Spill and Decontamination: In the event of a spill, use an appropriate absorbent material, and collect the contaminated material into the hazardous waste container. Decontaminate the area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the safe accumulation of this compound waste. These are general guidelines; always adhere to your institution's specific protocols.

ParameterGuidelineRationale
Container Fill Volume ≤ 90% of capacityTo prevent spills due to overfilling and to allow for vapor expansion.[3]
Maximum Accumulation Time in SAA Varies by jurisdiction (e.g., up to 1 year)To ensure timely disposal and prevent degradation of the container or its contents.
pH of Aqueous Waste If applicable, maintain neutral pH (6-8) before disposalTo prevent corrosive damage to containers and to comply with disposal facility requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_handling Waste Handling and Collection cluster_storage_pickup Storage and Final Disposal start Begin Disposal Process assess_waste Characterize Waste: This compound start->assess_waste is_hazardous Is it Hazardous? assess_waste->is_hazardous select_container Select Appropriate Waste Container is_hazardous->select_container Yes label_container Label Container Correctly select_container->label_container segregate_waste Segregate as Halogenated Organic Waste label_container->segregate_waste collect_waste Collect Waste in Designated Container segregate_waste->collect_waste store_saa Store in Satellite Accumulation Area collect_waste->store_saa monitor_container Monitor Fill Level and Accumulation Time store_saa->monitor_container request_pickup Request EHS Waste Pickup monitor_container->request_pickup end Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-6-chloro-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-6-chloro-4-nitro-1H-indazole (CAS No. 885519-92-6) was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 4-Bromo-6-chloro-1H-indazole and 6-Bromo-3-chloro-4-nitro-1H-indazole. Researchers, scientists, and drug development professionals should conduct a thorough, specific risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause serious eye irritation and skin irritation.[1]

Signal Word: Warning[1]

Hazard Statements (Anticipated):

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Store in a well-ventilated place. Keep container tightly closed.[1]

  • Store locked up.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side-shields or chemical goggles. Face shield if there is a splash hazard.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and splashes.
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation or absorption.
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator.Required when engineering controls are insufficient to maintain exposure below acceptable limits, or when the generation of dust is likely.
Body Full-coverage lab coat. Closed-toe shoes.Provides a barrier against accidental skin exposure.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific handling area, preferably within a chemical fume hood.

    • Ensure safety shower and eyewash station are accessible and tested.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Type Disposal Protocol
Unused/Surplus Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Assemble Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh Begin Experiment dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate End Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.